ENMD-2076 Tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWHPZQLVVAPT-STTJLUEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453868-32-0 | |
| Record name | ENMD-2076 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENMD-2076 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ENMD-2076 Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-2076 is an orally active, small-molecule kinase inhibitor that has demonstrated a unique dual mechanism of action, targeting pathways involved in both tumor cell proliferation and angiogenesis.[1][2] This multi-targeted approach offers a potential advantage over single-target agents by simultaneously addressing multiple key drivers of tumor growth and survival.[1] This technical guide provides a comprehensive overview of the mechanism of action of ENMD-2076, detailing its molecular targets, downstream signaling effects, and summarizing key preclinical and clinical findings.
Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis
ENMD-2076 exerts its antitumor effects through the selective inhibition of a distinct profile of protein kinases crucial for cell cycle regulation and the formation of new blood vessels.[1][2] Its primary modes of action are:
-
Antiproliferative Effects: Primarily driven by the potent inhibition of Aurora A kinase, a key regulator of mitosis.[1][3]
-
Antiangiogenic Effects: Achieved by targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), which are critical for angiogenesis.[1][2]
This dual activity leads to the induction of G2/M cell cycle arrest, apoptosis in tumor cells, and the inhibition of new blood vessel formation, ultimately resulting in tumor growth inhibition or regression.[3][4]
dot
Caption: High-level overview of ENMD-2076's dual mechanism of action.
Molecular Targets and In Vitro Activity
ENMD-2076 has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC50) against key targets are summarized below.
| Target Kinase | IC50 (nM) |
| Proliferation Targets | |
| Aurora A | 14[1][5] |
| Aurora B | 350[1][3] |
| Flt3 | 1.86 - 3[3][4][5] |
| Src | 23 - 56.4[3][4] |
| c-Kit | 120[6] |
| Angiogenesis Targets | |
| KDR/VEGFR2 | 40 - 58.2[3][4][5] |
| Flt4/VEGFR3 | 15.9[4] |
| FGFR1 | 70.8 - 93[3][4] |
| FGFR2 | 70.8 - 92.7[3][4] |
| PDGFRα | 56.4[4] |
Signaling Pathways
ENMD-2076's inhibition of its primary targets leads to the disruption of several downstream signaling pathways.
Aurora A Kinase Inhibition and Antiproliferative Pathway
Inhibition of Aurora A kinase, a key regulator of mitosis, is a central component of ENMD-2076's antiproliferative activity.[1] This leads to a cascade of events including:
-
G2/M Phase Arrest: Disruption of mitotic spindle formation, leading to cell cycle arrest at the G2/M transition.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[4][7]
-
Downregulation of Survivin and X-linked inhibitor of apoptosis (XIAP): Further promoting apoptosis.[3]
-
Inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.[3][8]
dot
Caption: ENMD-2076's antiproliferative signaling pathway.
VEGFR/FGFR Inhibition and Antiangiogenic Pathway
ENMD-2076's antiangiogenic properties stem from its inhibition of key receptor tyrosine kinases involved in the formation of new blood vessels.[1] The primary targets in this pathway are VEGFRs and FGFRs.[2] Inhibition of these receptors leads to:
-
Prevention of New Blood Vessel Formation: Crucial for supplying tumors with nutrients and oxygen.[2]
-
Regression of Existing Tumor Vasculature: Further restricting tumor growth.[2]
dot
Caption: ENMD-2076's antiangiogenic signaling pathway.
Preclinical In Vitro and In Vivo Efficacy
In Vitro Antiproliferative Activity
ENMD-2076 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.
| Cell Line Type | IC50 Range (µM) |
| Solid Tumor and Hematopoietic Cancers | 0.025 - 0.7[2] |
| Breast Cancer | 0.25 - 16.1[9] |
| Human Leukemia | 0.025 - 0.53[4] |
| Multiple Myeloma | 2.99 - 7.06[3] |
In Vivo Antitumor Activity
In various tumor xenograft models, orally administered ENMD-2076 has been shown to induce tumor growth inhibition or complete regression at well-tolerated doses.[1][2] Efficacy has been demonstrated in models of breast cancer, colon cancer, melanoma, leukemia, and multiple myeloma.[2][7] For instance, in an MDA-MB-231 triple-negative breast cancer xenograft model, treatment with 100 mg/kg of ENMD-2076 resulted in significant tumor growth inhibition.[9]
Clinical Trial Data
ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials across various cancer types.
| Cancer Type | Phase | Key Outcomes |
| Advanced Solid Tumors | I | MTD established at 160 mg/m² orally once daily. Promising activity observed, particularly in ovarian cancer.[6] |
| Relapsed/Refractory AML/CMML | I | MTD determined. Most common toxicities included fatigue, diarrhea, dysphonia, and hypertension.[10] |
| Platinum-Resistant Ovarian Cancer | II | 6-month Progression-Free Survival (PFS) rate of 22%. Median Time to Progression (TTP) of 3.6 months.[11] |
| Triple-Negative Breast Cancer | II | 6-month Clinical Benefit Rate (CBR) of 16.7%, including two partial responses.[12] |
| Ovarian Clear Cell Carcinoma | II | 6-month PFS rate of 22%. Loss of ARID1A expression correlated with better PFS.[13] |
| Advanced Fibrolamellar Carcinoma | II | One partial response (3%) and 57% stable disease. Did not support further single-agent evaluation.[14] |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of ENMD-2076 against recombinant human kinases was determined using standard kinase assay methodologies, such as the PanVera Z'-Lyte kinase assay kit.[3] These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor, followed by quantification of substrate phosphorylation.
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Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Detect_Phosphorylation; Detect_Phosphorylation -> Calculate_IC50; Calculate_IC50 -> End; }
Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.
In Vivo Xenograft Studies
The antitumor efficacy of ENMD-2076 in vivo was evaluated using tumor xenograft models. [1]This typically involves subcutaneously injecting human cancer cells into immunocompromised mice. [1]Once tumors reach a specified size, the mice are treated with ENMD-2076 (administered orally) or a vehicle control. [1]Tumor volume is measured regularly to assess treatment efficacy. [7] dot
Caption: General workflow for in vivo tumor xenograft studies.
Pharmacodynamic Analyses
In both preclinical and clinical studies, pharmacodynamic assessments were conducted to confirm the on-target activity of ENMD-2076. [1][6]This involved collecting tumor tissue or blood samples to measure biomarkers such as the phosphorylation status of target kinases (e.g., Aurora A, VEGFR2) and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). [7][12]
Conclusion
This compound is a multi-targeted kinase inhibitor with a well-defined dual mechanism of action that encompasses both antiproliferative and antiangiogenic effects. Its ability to potently inhibit Aurora A kinase and key angiogenic kinases like VEGFR and FGFR provides a strong rationale for its clinical development. Preclinical studies have consistently demonstrated its robust antitumor activity, and clinical trials have shown promising signals of efficacy in various cancer types, particularly in ovarian and triple-negative breast cancers. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from ENMD-2076 and exploring its potential in combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 6. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. EntreMed, Inc.'s ENMD-2076 Demonstrates Antitumor Activity in Multiple Myeloma Model; Preclinical Data Support Rationale for Clinical Study - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
ENMD-2076 Tartrate: A Technical Guide to its Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activities in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of the signaling pathways modulated by ENMD-2076, its mechanism of action, and a summary of its activity in various cancer models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
ENMD-2076 is a synthetic small molecule that selectively targets key kinases involved in cell cycle regulation and angiogenesis.[1] Its dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment, makes it a compelling candidate for cancer therapy.[2][3] This guide delves into the core molecular mechanisms of ENMD-2076, providing a detailed understanding of its effects on critical signaling cascades.
Mechanism of Action
ENMD-2076 exerts its anti-cancer effects through the inhibition of two primary classes of kinases: Aurora kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2][3]
-
Inhibition of Aurora Kinases: ENMD-2076 demonstrates potent and selective inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Aurora kinases are serine/threonine kinases that play a crucial role in mitotic checkpoint control, and their overexpression is common in many human cancers.[1][3] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in tumor cells.[4][5]
-
Anti-Angiogenic Activity: The compound also targets a spectrum of RTKs that are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6] Key angiogenic kinases inhibited by ENMD-2076 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[3][6] This multi-targeted anti-angiogenic profile allows ENMD-2076 to effectively inhibit the formation of new tumor blood vessels.[2]
Signaling Pathway Modulation
The therapeutic potential of ENMD-2076 stems from its ability to modulate multiple critical signaling pathways simultaneously.
Aurora A Kinase Signaling Pathway
ENMD-2076's inhibition of Aurora A kinase disrupts the G2/M phase of the cell cycle. This leads to a cascade of events including the inhibition of mitotic spindle formation and improper chromosome segregation, ultimately triggering apoptosis.
Angiogenic Receptor Tyrosine Kinase Signaling Pathways
By targeting VEGFRs, FGFRs, and PDGFRα, ENMD-2076 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of ENMD-2076 across various cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) | Reference |
| Aurora A | 14 | [3][4][5] |
| Flt3 | 1.86 | [4][5] |
| KDR/VEGFR2 | 58.2 | [5] |
| Flt4/VEGFR3 | 15.9 | [5] |
| FGFR1 | 92.7 | [5] |
| FGFR2 | 70.8 | [5] |
| PDGFRα | 56.4 | [5] |
| Src | 56.4 | [5] |
| Aurora B | 350 | [3] |
| Kit | 120 | [6] |
Table 2: In Vitro Anti-proliferative Activity of ENMD-2076
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Wide Range of Solid Tumor and Hematopoietic Cancer Cell Lines | Various | 0.025 - 0.7 | [2][3][4] |
| Myeloma Cell Lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) | Multiple Myeloma | 2.99 - 7.06 | [4] |
| Human Leukemia Cell Lines | Leukemia | 0.025 - 0.53 | [5] |
Table 3: Clinical Trial Outcomes of ENMD-2076
| Cancer Type | Phase | Primary Endpoint | Result | Reference |
| Platinum-Resistant Ovarian Cancer | II | 6-month Progression-Free Survival (PFS) Rate | 22% | [2][7] |
| Triple-Negative Breast Cancer (TNBC) | II | 6-month Clinical Benefit Rate (CBR) | 16.7% | [8] |
| Ovarian Clear Cell Carcinoma (OCCC) | II | 6-month Progression-Free Survival (PFS) Rate | 22% | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.
Methodology:
-
Recombinant human kinase enzymes and corresponding substrates are used.
-
Kinase reactions are performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).[5]
-
ENMD-2076 is serially diluted to various concentrations.
-
The kinase, substrate, ATP, and ENMD-2076 are incubated together.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as the PanVera Z'-Lyte kinase assay kit.[4]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.
Methodology: [3]
-
Adherent tumor cells are seeded in 96-well plates at a density of 500 cells per well.
-
After 24 hours, the cells are treated with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nM to 125 µM) for 96 hours.
-
Following treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of 510 nm to determine cell density.
-
IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in animal models.
Methodology: [3]
-
Cancer cells (e.g., 2 x 10^6 to 30 x 10^6) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).
-
Tumors are allowed to grow to a specific size (e.g., 500-750 mm³).
-
Mice are then treated with a single oral dose of ENMD-2076 or vehicle control.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to assess target kinase inhibition).
In Vivo Pharmacodynamic Studies
Objective: To assess the effect of ENMD-2076 on its target kinases within the tumor in vivo.
Methodology: [3]
-
Tumor-bearing mice are treated with a single oral dose of ENMD-2076.
-
At various time points post-treatment, tumors are harvested.
-
Tumor lysates are prepared and subjected to Western blot analysis.
-
Antibodies specific for the phosphorylated (active) and total forms of the target kinases (e.g., Aurora A, VEGFR2, FGFR1/2, Flt3) are used to determine the extent of target inhibition.
Conclusion
ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of key signaling pathways driving tumor cell proliferation and angiogenesis. The data presented in this guide highlight its potent in vitro and in vivo activity and provide a foundation for its continued investigation in clinical settings. The detailed experimental protocols offer a resource for researchers to further explore the therapeutic potential of ENMD-2076 and to identify predictive biomarkers for patient selection.
References
- 1. Facebook [cancer.gov]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
ENMD-2076 Tartrate's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENMD-2076 tartrate is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. A primary mechanism of its anti-tumor effect is the induction of cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of ENMD-2076 on cell cycle progression, with a focus on its role as an Aurora A kinase inhibitor. This document synthesizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction
ENMD-2076 is a small molecule inhibitor with high selectivity for Aurora A kinase, a key regulator of mitotic events.[1] In addition to its potent activity against Aurora A, ENMD-2076 also targets other kinases involved in angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3).[1][2] The multifaceted inhibitory profile of ENMD-2076 contributes to its robust anti-cancer properties observed in a wide range of solid and hematological malignancies.[1][3][4] A hallmark of ENMD-2076's cellular activity is its profound impact on cell cycle progression, specifically inducing a G2/M arrest.[2][5] This guide will dissect the molecular basis of this effect.
Mechanism of Action: G2/M Cell Cycle Arrest
The progression of the cell cycle is tightly regulated by a series of checkpoints, ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged or unreplicated DNA. ENMD-2076 primarily exerts its cell cycle effects by inhibiting Aurora A kinase, a serine/threonine kinase that plays a pivotal role in the G2/M transition and mitotic progression.[6][7]
Inhibition of Aurora A Kinase and its Downstream Effectors
Aurora A is activated in the late G2 phase and is essential for centrosome maturation, spindle assembly, and the activation of key mitotic proteins.[7][8] ENMD-2076, by binding to the ATP-binding pocket of Aurora A, inhibits its catalytic activity.[9] This inhibition disrupts the downstream signaling cascade that is critical for entry into mitosis.
Key downstream targets of Aurora A involved in the G2/M transition include:
-
Polo-like kinase 1 (Plk1): Aurora A activates Plk1, which in turn phosphorylates and activates numerous substrates required for mitotic entry.[10][11] Inhibition of Aurora A by ENMD-2076 prevents the activation of Plk1.
-
Cdc25C: Plk1, once activated by Aurora A, phosphorylates and activates the phosphatase Cdc25C.[12][13] Cdc25C is responsible for removing inhibitory phosphates from Cyclin B1/CDK1, the master regulator of mitosis.[12] By inhibiting the Aurora A-Plk1 axis, ENMD-2076 ultimately prevents the activation of Cyclin B1/CDK1, leading to cell cycle arrest at the G2/M boundary.[14]
The following diagram illustrates the signaling pathway leading to G2/M arrest upon ENMD-2076 treatment.
Impact on PI3K/Akt and MAPK Signaling Pathways
While the primary mechanism of G2/M arrest is through Aurora A inhibition, ENMD-2076's broader kinase inhibitory profile may also contribute to its anti-proliferative effects by modulating other signaling pathways that influence cell cycle progression, such as the PI3K/Akt and MAPK pathways.[9][15][16] These pathways are often dysregulated in cancer and play crucial roles in cell growth, proliferation, and survival. The inhibition of these pathways by ENMD-2076 can lead to a decrease in the expression of pro-proliferative proteins, further contributing to cell cycle arrest.
The following diagram illustrates the interplay between ENMD-2076 and these key signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of ENMD-2076 has been evaluated across a broad panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values and the observed effects on cell cycle distribution.
Table 1: In Vitro Anti-proliferative Activity of ENMD-2076 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| HCT116 | Colon Carcinoma | 0.13 | [5] |
| HT-29 | Colon Carcinoma | 0.25 | [2] |
| GEO | Colon Carcinoma | 0.18 | [5] |
| MDA-MB-231 | Breast Cancer | 0.3 | [17] |
| MDA-MB-468 | Breast Cancer | 0.1 | [17] |
| A375 | Melanoma | 0.05 | [2] |
| MV4;11 | Leukemia | 0.025 | [1] |
| U937 | Lymphoma | 0.1 | [2] |
Table 2: Effect of ENMD-2076 on Cell Cycle Distribution in HCT116 Colon Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (DMSO) | 45 | 30 | 25 | [5] |
| ENMD-2076 (0.5 µmol/L, 24h) | 20 | 15 | 65 | [5] |
| ENMD-2076 (2.0 µmol/L, 24h) | 10 | 12 | 78 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ENMD-2076 on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with ENMD-2076 using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of ENMD-2076 (e.g., 0.1, 0.5, 2.0 µmol/L) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
The following diagram provides a workflow for the cell cycle analysis experiment.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4) by Western blotting in cells treated with ENMD-2076.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound effectively halts cell cycle progression at the G2/M checkpoint, primarily through the potent inhibition of Aurora A kinase. This leads to the disruption of the downstream signaling cascade involving Plk1 and Cdc25C, ultimately preventing the activation of the mitotic driver Cyclin B1/CDK1. The multi-targeted nature of ENMD-2076, including its effects on pro-survival pathways like PI3K/Akt and MAPK, likely contributes to its overall anti-proliferative efficacy. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular and molecular effects of ENMD-2076 and other Aurora kinase inhibitors. Further research into the intricate crosstalk between Aurora A and other signaling pathways will continue to refine our understanding of the therapeutic potential of this class of compounds.
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual compartmental targeting of cell cycle and angiogenic kinases in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rupress.org [rupress.org]
- 8. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The role of Polo-like kinase 1 in the inhibition of centrosome separation after ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polo-like kinase-1 controls recovery from a G2 DNA damage-induced arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aurora kinase and FGFR3 inhibition results in significant apoptosis in molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. researchgate.net [researchgate.net]
ENMD-2076 Tartrate: A Comprehensive Kinase Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated both anti-proliferative and anti-angiogenic activities.[1] Its mechanism of action is centered on the inhibition of several key kinases involved in cell cycle regulation and angiogenesis, making it a compound of significant interest in oncology research and development. This technical guide provides an in-depth overview of the kinase target profile of ENMD-2076, including quantitative inhibition data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Target Kinase Profile of ENMD-2076
ENMD-2076 exhibits potent inhibitory activity against a range of kinases, with particular selectivity for Aurora A and Fms-like tyrosine kinase 3 (Flt3). Its broader profile includes key mediators of angiogenesis such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).
Quantitative Kinase Inhibition
The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases, with IC50 values determined through in vitro assays. These data are summarized in the tables below.
| Primary Targets | IC50 (nM) |
| Aurora A | 14[2] |
| Flt3 | 1.86[2] |
| Angiogenic Kinase Targets | IC50 (nM) |
| KDR/VEGFR2 | 58.2[2] |
| Flt4/VEGFR3 | 15.9[2] |
| FGFR1 | 92.7[2] |
| FGFR2 | 70.8[2] |
| Other Targeted Kinases | IC50 (nM) |
| Src | 56.4[2] |
| PDGFRα | Not specified |
| Aurora B | 350[2] |
Cellular Activity
In addition to its enzymatic inhibition, ENMD-2076 demonstrates potent anti-proliferative effects in various cancer cell lines.
| Cellular Assay | Cell Line | IC50 |
| Flt3 Autophosphorylation | THP-1 | 28 nM[2] |
| Kit Autophosphorylation | MO7e | 40 nM[2] |
| VEGFR2/KDR Autophosphorylation | Not specified | 7 nM[2] |
| HUVEC Growth | HUVEC | 0.15 µM[2] |
| Leukemia Cell Line Panel | 10 human leukemia cell lines | 0.025 - 0.53 µM[2] |
Experimental Protocols
The following sections detail the methodologies used to generate the kinase inhibition and cellular activity data for ENMD-2076.
Recombinant Kinase Inhibition Assays (Z'-LYTE™)
The in vitro kinase inhibitory activity of ENMD-2076 was determined using the Z'-LYTE™ kinase assay platform.[3][4][5] This fluorescence-based, coupled-enzyme format measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[4][5]
Protocol:
-
Kinase Reaction: A specific recombinant kinase is incubated with a synthetic FRET-peptide substrate and ATP in a kinase reaction buffer. The kinase transfers the γ-phosphate from ATP to a serine, threonine, or tyrosine residue on the FRET peptide.
-
Development Reaction: A site-specific protease (Development Reagent) is added to the reaction. This protease recognizes and cleaves the non-phosphorylated FRET-peptides. Phosphorylation of the peptide prevents cleavage.
-
Fluorescence Reading: Cleavage of the FRET-peptide disrupts the fluorescence resonance energy transfer (FRET) between a donor (coumarin) and an acceptor (fluorescein) fluorophore located at opposite ends of the peptide. The fluorescence is read at excitation/emission wavelengths of 400/445 nm for coumarin and 400/520 nm for fluorescein.
-
Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of kinase inhibition. IC50 values are then determined by plotting the percent inhibition against a range of ENMD-2076 concentrations.
Cell Proliferation Assays
The anti-proliferative effects of ENMD-2076 on adherent and suspension cell lines were assessed using the Sulforhodamine B (SRB) and alamarBlue® assays, respectively.
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[6][7][8][9][10]
Protocol:
-
Cell Plating: Adherent cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with cold 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and IC50 values are determined.
The alamarBlue® assay is a fluorometric assay that uses the reducing power of living cells to quantitatively measure cell viability.[11][12][13][14][15]
Protocol:
-
Cell Plating: Suspension cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period.
-
Reagent Addition: alamarBlue® reagent is added to each well at 10% of the culture volume.
-
Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence values are used to determine the percentage of viable cells, and IC50 values are calculated.
Signaling Pathways and Mechanisms of Action
ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell division and angiogenesis.
Aurora A Kinase Signaling Pathway
Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[16] Inhibition of Aurora A by ENMD-2076 leads to mitotic arrest and subsequent apoptosis.
FLT3 Signaling Pathway
Flt3 is a receptor tyrosine kinase that, when activated by its ligand (FL), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[17][18][19][20][21] ENMD-2076 inhibits Flt3, thereby blocking these pro-survival signals.
VEGFR and FGFR Signaling in Angiogenesis
VEGFRs and FGFRs are receptor tyrosine kinases crucial for angiogenesis, the formation of new blood vessels.[22] Ligand binding to these receptors activates downstream pathways like the PLCγ-PKC and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[23][24][25] ENMD-2076's inhibition of these receptors disrupts these processes, leading to an anti-angiogenic effect.
Conclusion
ENMD-2076 is a potent, orally active, multi-targeted kinase inhibitor with a well-defined profile against key drivers of tumorigenesis and angiogenesis. Its robust inhibition of Aurora A, Flt3, VEGFRs, and FGFRs provides a strong rationale for its continued investigation in various cancer types. The data and methodologies presented in this guide offer a comprehensive resource for researchers and clinicians working with this promising therapeutic agent.
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 16. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. Reactome | FLT3 Signaling [reactome.org]
- 22. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
ENMD-2076 Tartrate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of ENMD-2076 tartrate. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this multi-targeted therapeutic agent.
Discovery and Rationale
ENMD-2076 was identified through a focused medicinal chemistry program aimed at discovering novel inhibitors of Aurora kinases.[1] It is the L-(+)-tartrate salt of the free base ENMD-981693.[2][3] The rationale for its development was based on the critical role of Aurora kinases, particularly Aurora A, in cell cycle regulation and their frequent overexpression in human cancers.[2] Further characterization revealed that ENMD-2076 possesses a unique multi-targeted profile, inhibiting not only Aurora A but also key kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][4] This dual mechanism of action, targeting both tumor cell proliferation and the tumor's blood supply, provides a strong rationale for its development as a cancer therapeutic.[4]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for ENMD-2076 is not publicly available in the reviewed literature, the general synthesis of pyrimidine-based kinase inhibitors is well-documented. ENMD-2076 is a substituted pyrimidine derivative, and its synthesis likely involves the construction of the core pyrimidine ring followed by the addition of the vinyl, cyano, and the (4-(cyclopropylmethyl)piperazin-1-yl)amino side chains through a series of organic reactions.
The final step in the preparation of the drug substance is the formation of the tartrate salt, which is often done to improve the physicochemical properties of the active pharmaceutical ingredient, such as solubility and stability.[3]
Mechanism of Action
ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple key signaling pathways involved in cancer cell proliferation and angiogenesis.
Inhibition of Aurora Kinases
ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[2] Inhibition of Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and induction of apoptosis.[2] The compound is selective for Aurora A over Aurora B.[2]
Anti-Angiogenic Activity
ENMD-2076 also targets several receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key angiogenic kinases inhibited by ENMD-2076 include:
-
VEGFR2 (KDR): A primary mediator of VEGF-induced angiogenesis.[2]
-
VEGFR3 (Flt-4): Involved in lymphangiogenesis.[2]
-
FGFR1 and FGFR2: Play a role in tumor angiogenesis and cell survival.[2]
-
PDGFRα: Involved in the recruitment of pericytes to stabilize new blood vessels.[2]
By inhibiting these kinases, ENMD-2076 can prevent the formation of new tumor blood vessels and disrupt existing ones.[4]
The multi-targeted nature of ENMD-2076 is illustrated in the following signaling pathway diagram:
Caption: ENMD-2076 inhibits multiple kinases, affecting key cellular processes.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of ENMD-2076.
Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) |
| Aurora A | 14 |
| Flt3 | 1.86 |
| VEGFR2 (KDR) | 58.2 |
| VEGFR3 (Flt4) | 15.9 |
| FGFR1 | 92.7 |
| FGFR2 | 70.8 |
| Src | 56.4 |
| PDGFRα | 56.4 |
| Aurora B | 350 |
Data compiled from multiple sources.[2]
Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Wide range of solid tumor and hematopoietic cancer cell lines | Various | 0.025 - 0.7 |
Data from a study by Diamond et al.[4]
Table 3: Summary of Phase I and II Clinical Trial Data
| Cancer Type | Phase | Dosage | Key Findings |
| Advanced Solid Tumors | I | 160 mg/m² orally once daily | Well-tolerated with a linear pharmacokinetic profile. Promising anti-tumor activity, particularly in ovarian cancer.[5] |
| Platinum-Resistant Ovarian Cancer | II | Not specified | Showed activity in platinum-resistant ovarian cancer.[6] |
| Triple-Negative Breast Cancer | II | 250 mg orally once daily | Modest single-agent activity.[7] |
| Ovarian Clear Cell Carcinoma | II | 275 mg orally once daily (BSA ≥ 1.65 m²) or 250 mg orally once daily (BSA < 1.65 m²) | Did not meet the preset bar for efficacy as a single agent. |
| Relapsed/Refractory AML or CMML | I | Recommended Phase 2 dose: 225 mg orally once daily | Showed some clinical activity. |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of ENMD-2076 against various kinases is typically determined using in vitro kinase assays. A general protocol is as follows:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure: a. Prepare serial dilutions of ENMD-2076 in DMSO. b. In a microplate, combine the kinase, peptide substrate, and ENMD-2076 dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the IC50 value, which is the concentration of ENMD-2076 that inhibits 50% of the kinase activity.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay
The anti-proliferative effects of ENMD-2076 on cancer cell lines are commonly assessed using a sulforhodamine B (SRB) assay or similar methods.
-
Cell Culture: Culture human cancer cell lines in appropriate media and conditions.
-
Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After allowing the cells to attach, treat them with various concentrations of ENMD-2076 for a specified duration (e.g., 72 hours). c. Fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye. e. Wash away the unbound dye and solubilize the protein-bound dye. f. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 value, representing the concentration of ENMD-2076 that causes 50% inhibition of cell growth.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of ENMD-2076 is evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Implant human tumor cells subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer ENMD-2076 orally to the treatment group at various doses and schedules. The control group receives a vehicle. d. Monitor tumor growth by measuring tumor volume regularly. e. Monitor the general health and body weight of the mice.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
Caption: General workflow for in vivo tumor xenograft studies.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic effects. It has demonstrated significant anti-tumor activity in a variety of preclinical models and has been evaluated in several clinical trials. While single-agent efficacy has been modest in some settings, its unique pharmacological profile suggests potential for combination therapies. Further research is warranted to identify predictive biomarkers and optimal patient populations to fully realize the therapeutic potential of ENMD-2076.
References
- 1. WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. apexbt.com [apexbt.com]
- 7. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
Preclinical Profile of ENMD-2076 Tartrate in Ovarian Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-2076 is an orally active, multi-target kinase inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1] Its primary targets are Aurora A kinase, a key regulator of mitosis, and various pro-angiogenic tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The overexpression of Aurora A and the activation of angiogenic pathways are common features in ovarian cancer, providing a strong rationale for the investigation of ENMD-2076 as a therapeutic agent for this malignancy.[2][3] Preclinical data have demonstrated its potential, leading to its evaluation in Phase II clinical trials for platinum-resistant and clear cell ovarian cancers.[1][4]
This technical guide provides a comprehensive summary of the available preclinical data for ENMD-2076, with a focus on its activity relevant to ovarian cancer. It includes quantitative data on its inhibitory activity, detailed experimental protocols derived from preclinical studies, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer pathways:
-
Anti-proliferative Activity via Aurora A Inhibition: By inhibiting Aurora A kinase, ENMD-2076 disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[3][5]
-
Anti-angiogenic Activity via VEGFR/FGFR Inhibition: The compound inhibits VEGFR2/KDR, as well as FGFR1 and FGFR2, key receptors that mediate the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.[1] This leads to a reduction in tumor vascularity and perfusion.[6]
Quantitative Data
In Vitro Kinase Inhibition
ENMD-2076 has been profiled against a panel of recombinant human kinases to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.
| Kinase Target | IC50 (nmol/L) |
| Aurora A | 14 |
| Aurora B | 350 |
| VEGFR2/KDR | 7 |
| FGFR1 | - |
| FGFR2 | - |
| Flt3 | - |
| Note: Specific IC50 values for FGFR1, FGFR2, and Flt3 were not detailed in the reviewed sources, though ENMD-2076 is known to inhibit their activation.[1] |
In Vitro Cellular Proliferation
ENMD-2076 has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines.
| Cell Line Type | IC50 Range (µmol/L) |
| Various Human Solid Tumor & Hematopoietic Cancers | 0.025 - 0.7 |
| Note: While ENMD-2076 has been advanced to clinical trials in ovarian cancer, specific IC50 values for common ovarian cancer cell lines (e.g., SKOV3, OVCAR3) were not available in the reviewed preclinical literature.[1] |
Experimental Protocols
In Vitro Proliferation Assay
The anti-proliferative effect of ENMD-2076 is typically measured using a sulforhodamine B (SRB) assay.
-
Cell Plating: Adherent tumor cells (e.g., ovarian cancer cell lines) are seeded into 96-well plates at a density of approximately 500 cells per well.
-
Compound Incubation: After allowing cells to adhere overnight, they are incubated with multiple concentrations of ENMD-2076 (e.g., a 9-point dose-response curve spanning 0.3 nmol/L to 125 µmol/L) for 96 hours.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B dye, which binds to cellular proteins.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.
-
Analysis: IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.
In Vivo Xenograft Tumor Model
The in vivo efficacy of ENMD-2076 is evaluated in subcutaneous xenograft models. The following protocol is based on studies conducted in other solid tumors, such as colorectal and breast cancer, and represents a typical methodology.[6][7]
-
Animal Model: Immunocompromised mice (e.g., NCr nude or CB.17 SCID mice) are used.
-
Cell Implantation: 2 x 10⁶ to 30 x 10⁶ human cancer cells (e.g., ovarian cancer cell line) mixed with Matrigel are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. ENMD-2076 is administered daily by oral gavage at doses typically ranging from 100 to 200 mg/kg.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis. Immunohistochemistry (IHC) is performed to assess:
-
Proliferation: Ki-67 staining.
-
Angiogenesis: CD34 or CD31 staining for microvessel density.
-
Target Engagement: Phospho-Aurora A (pAurA) and phospho-Histone H3 (pHH3) staining.[7]
-
Summary of Preclinical Findings and Clinical Relevance
Preclinical studies have established ENMD-2076 as a potent dual inhibitor of Aurora A kinase and key angiogenic pathways. It demonstrates broad anti-proliferative activity in vitro and induces tumor regression in various xenograft models in vivo.[1] The mechanism involves both direct effects on tumor cell division, leading to G2/M arrest, and indirect effects by inhibiting the blood supply essential for tumor growth.[5][6]
Pharmacodynamic studies in preclinical models confirm that ENMD-2076 successfully modulates its intended targets, showing sustained inhibition of Aurora A and angiogenic tyrosine kinases like VEGFR2.[1] While specific quantitative data on ovarian cancer cell lines and xenografts are not extensively detailed in the public domain, the strong biological rationale and broad anti-tumor activity provided the foundation for its clinical investigation in patients with platinum-resistant and clear cell ovarian cancers.[1][4] These clinical trials aim to translate the promising, multifaceted mechanism of ENMD-2076 into tangible benefits for patients with this challenging disease.
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Aurora kinases in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ENMD-2076 Tartrate in Colorectal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of ENMD-2076 tartrate, a multi-targeted kinase inhibitor, in various colorectal cancer (CRC) models. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concepts: Mechanism of Action of ENMD-2076
ENMD-2076 is an orally bioavailable small molecule that exerts its antitumor effects through the inhibition of a select profile of kinases crucial for tumor progression. Its primary mechanisms of action in colorectal cancer models include:
-
Anti-proliferative Activity: Primarily through the potent inhibition of Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A leads to defects in mitotic spindle formation, resulting in G2/M cell cycle arrest and subsequent apoptosis.
-
Anti-angiogenic Activity: By targeting several receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and others. This dual targeting disrupts the formation of new blood vessels essential for tumor growth and survival.
The multi-targeted nature of ENMD-2076, affecting both tumor cell proliferation and its blood supply, provides a strong rationale for its investigation in colorectal cancer.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of ENMD-2076 as reported in preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
| Target Kinase | IC50 (nM) |
| Aurora A | 1.86 - 14 |
| Aurora B | 350 |
| VEGFR2 (KDR) | 7 - 58.2 |
| VEGFR3 (Flt4) | 15.9 |
| FGFR1 | 92.7 |
| FGFR2 | 70.8 |
| Flt3 | 14 |
| Src | 56.4 |
| PDGFRα | 56.4 |
Data compiled from multiple sources.[3]
Table 2: In Vitro Cellular Activity of ENMD-2076
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal Carcinoma | Not explicitly stated, but noted to be in the nanomolar range |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.15 |
| Leukemia Panel (10 lines) | Leukemia | 0.025 - 0.53 |
Data compiled from multiple sources.[1][3]
Table 3: In Vivo Efficacy of ENMD-2076 in Colorectal Cancer Xenograft Models
| Model | Treatment | Outcome |
| HT-29 Xenograft | 100 mg/kg/day, oral, 28 days | Tumor stasis |
| HT-29 Xenograft | 200 mg/kg/day, oral, 28 days | Tumor regression |
| Patient-Derived Xenografts (3 models, including KRAS mutant) | 100 mg/kg/day, oral | Significant tumor growth inhibition in all three models |
Data compiled from multiple sources.[1][4][5][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ENMD-2076 in colorectal cancer models are provided below.
Cell Line-Derived Xenograft Model (HT-29)
-
Cell Culture: The HT-29 human colorectal adenocarcinoma cell line is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 HT-29 cells in a 100 µL suspension of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration: ENMD-2076 is administered orally via gavage once daily at doses of 100 mg/kg or 200 mg/kg for 28 consecutive days. The vehicle control group receives sterile water.[1][4][5]
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the treatment period, tumors are excised for further analysis.
Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting colorectal cancer patients undergoing surgical resection, under an approved institutional review board protocol.
-
Implantation: A small fragment of the fresh tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Engraftment and Passaging: Once the initial tumor (F0) reaches a sufficient size, it is excised and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Studies: Once established, treatment studies with ENMD-2076 are conducted similarly to the cell line-derived xenograft models, typically at a dose of 100 mg/kg/day.[1][6]
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
-
Animal Preparation: Mice bearing xenograft tumors are anesthetized (e.g., with isoflurane) and placed in an MRI-compatible cradle. A tail vein catheter is inserted for contrast agent administration.
-
Imaging Sequence: A T1-weighted gradient echo sequence is used to acquire baseline images.
-
Contrast Agent Injection: A bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) is administered intravenously.
-
Dynamic Imaging: A series of T1-weighted images are continuously acquired before, during, and after the contrast agent injection to monitor its uptake and washout from the tumor tissue.
-
Data Analysis: Pharmacokinetic models are applied to the dynamic imaging data to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability and perfusion.
18F-FDG Positron Emission Tomography (PET) Imaging
-
Animal Preparation: Mice are fasted overnight to reduce background 18F-FDG uptake in non-tumor tissues. They are kept warm before and during the procedure to minimize uptake in brown adipose tissue.
-
Radiotracer Injection: Mice are anesthetized, and 18F-FDG is administered via tail vein injection.
-
Uptake Period: Mice are allowed to recover in a warm environment for a specific uptake period (e.g., 60 minutes) to allow for the distribution of the radiotracer.
-
PET/CT Scanning: Mice are anesthetized again and placed in the PET/CT scanner. A CT scan is performed for anatomical localization, followed by a PET scan to measure 18F-FDG uptake.
-
Image Analysis: The standardized uptake value (SUV) is calculated for the tumor region of interest to quantify metabolic activity.
Ki-67 Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in 10% neutral-buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer solution (pH 6.0) and heating.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked using a protein block serum-free solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a DAB chromogen substrate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of Ki-67 positive cells (proliferating cells) is quantified by microscopic examination.[1]
Visualizations
The following diagrams illustrate key signaling pathways targeted by ENMD-2076 and the experimental workflows described in this guide.
Caption: Mechanism of Action of ENMD-2076.
Caption: In Vivo Xenograft Experimental Workflow.
Caption: Logic of Functional and Biomarker Analyses.
References
- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse xenograft tumor tissue H&E and Ki-67 immunohistochemistry (IHC) staining and mouse lung tumor MCL-1 immunofluorescence (IF) staining [bio-protocol.org]
- 5. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
ENMD-2076 Tartrate: In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
ENMD-2076 is a potent and orally bioavailable small molecule inhibitor targeting multiple kinases implicated in tumor progression, including Aurora A and several tyrosine kinases involved in angiogenesis such as VEGFR, FGFR, and FLT3.[1][2][3] Its dual mechanism of action, inhibiting both cell proliferation and angiogenesis, makes it a compound of significant interest in oncology research.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of ENMD-2076 Tartrate.
Mechanism of Action
ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases. It shows high selectivity for Aurora A kinase over Aurora B kinase.[2][4][5] Additionally, it potently inhibits a range of receptor tyrosine kinases, thereby disrupting critical signaling pathways involved in tumor growth and neovascularization.[4][6]
Caption: Signaling pathways targeted by ENMD-2076.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) |
| FLT3 | 1.86 |
| RET | 10.4 |
| Aurora A | 14 |
| VEGFR3/FLT4 | 15.9 |
| Src | 20.2 |
| KDR/VEGFR2 | 58.2 |
| PDGFRα | 56.4 |
| FGFR2 | 70.8 |
| FGFR1 | 92.7 |
| Aurora B | 350 |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Myeloma Cell Lines (mean) | Multiple Myeloma | 3.84 |
| Hematopoietic Cancer Cell Lines | Leukemia | 0.025 - 0.7 |
| Solid Tumor Cell Lines | Various | 0.025 - 0.7 |
Data compiled from multiple sources.[1][4][8]
Experimental Protocols
Caption: General experimental workflow for in vitro assays.
Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against specific kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)
-
2 mM Dithiothreitol (DTT)
-
ATP at the apparent Km for each enzyme
-
Peptide substrate
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of ENMD-2076 in the kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and ENMD-2076 dilution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for 1 hour at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the specific kinase assay kit instructions.
-
Measure the kinase activity using a plate reader.
-
Plot the relative enzyme activity against the log of the ENMD-2076 concentration.
-
Calculate the IC50 value using a suitable software package (e.g., GraFit).[4]
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay measures the cytotoxicity of ENMD-2076 by quantifying the protein content of treated cells.
Materials:
-
Human cancer cell lines (adherent)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 500-40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.[9][10]
-
Prepare serial dilutions of ENMD-2076 in complete culture medium. For a broad range, a 9-point dilution series from 0.3 nM to 125 µM can be used.[9]
-
Replace the medium in the cell plates with the ENMD-2076 dilutions and include vehicle controls.
-
Incubate the plates for 96 hours.[9]
-
Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.[11][12]
-
Wash the plates five times with tap water and allow them to air dry completely.[10]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[10][11]
-
Remove the unbound SRB by washing the plates four times with 1% acetic acid.[12][13]
-
Allow the plates to air dry.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[11]
-
Read the absorbance at 510-540 nm using a microplate reader.[11][13]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of ENMD-2076 on cell cycle progression.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with various concentrations of ENMD-2076 for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.[14]
-
Incubate the fixed cells at -20°C for at least 2 hours.[15]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[16]
-
Incubate in the dark at room temperature for 20-30 minutes.[17]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay detects the induction of apoptosis by ENMD-2076.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with ENMD-2076 as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.[18]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[19]
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the anti-angiogenic potential of ENMD-2076.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel
-
This compound
-
96-well plates
-
Microscope
Procedure:
-
Thaw the growth factor-reduced Matrigel at 4°C overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[1][4]
-
Harvest HUVECs and resuspend them in medium containing various concentrations of ENMD-2076.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5-3 x 10^4 cells/well.[4]
-
Incubate the plate at 37°C for 4-18 hours.[4]
-
Examine the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using imaging software.
Western Blotting for Phosphorylated Proteins
This protocol is used to determine the effect of ENMD-2076 on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with ENMD-2076 for the desired time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST, avoid milk for phospho-proteins).[20]
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[20]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein.[21]
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. ibidi.com [ibidi.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rsc.org [rsc.org]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
ENMD-2076 Tartrate: Application Notes and Protocols for Cell Culture Treatment
Introduction
ENMD-2076, a tartrate salt of a vinyl-pyrimidine free base, is an orally bioavailable, multi-target kinase inhibitor with potent anti-proliferative and anti-angiogenic properties.[1][2] Its mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitosis, as well as several tyrosine kinases crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like tyrosine kinase 3 (Flt3).[1][2][3] These inhibitory activities lead to cell cycle arrest at the G2/M phase, induction of apoptosis, and suppression of tumor angiogenesis.[4][5][6]
These application notes provide detailed guidelines and protocols for the use of ENMD-2076 Tartrate in in vitro cell culture studies, designed for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Inhibitory Activity of ENMD-2076
| Target Kinase | IC50 (nM) |
| Flt3 | 1.86[4][5] |
| Aurora A | 14[2][5] |
| Flt4/VEGFR3 | 15.9[4] |
| KDR/VEGFR2 | 58.2[4] |
| FGFR1 | 92.7[4] |
| FGFR2 | 70.8[4] |
| Src | 56.4[4] |
| PDGFRα | 56.4[4] |
| Aurora B | 350[2] |
Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hematopoietic | ||
| MV4;11 | Acute Myeloid Leukemia | 0.025[1][4] |
| THP-1 | Acute Myeloid Leukemia | 0.028 (Flt3 autophosphorylation)[4] |
| MO7e | Megakaryoblastic Leukemia | 0.040 (Kit autophosphorylation)[4] |
| U937 | Histiocytic Lymphoma | Dose-dependent G2/M arrest and apoptosis[4] |
| IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929 | Multiple Myeloma | 2.99 - 7.06[5] |
| Solid Tumors | ||
| Wide Range of Solid Tumor Cell Lines | Breast, Colon, Melanoma, etc. | 0.025 - 0.7[1][2] |
| HUVEC | Endothelial | 0.15[4] |
| Breast Cancer Cell Lines (Panel of 29) | Breast Cancer | 0.25 - 16.1[6] |
Signaling Pathways and Experimental Workflow
ENMD-2076 Mechanism of Action
Caption: Mechanism of action of ENMD-2076.
General Workflow for In Vitro Cell Viability Assay
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ENMD-2076 Tartrate in Xenograft Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with potent anti-proliferative and anti-angiogenic activities.[1][2] Its mechanism of action involves the selective inhibition of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes and protocols for the use of ENMD-2076 tartrate in preclinical xenograft tumor studies, based on available research findings.
Mechanism of Action
ENMD-2076 exerts its anti-cancer effects by targeting multiple kinases. Its primary targets include:
-
Aurora A Kinase: A key regulator of mitosis, its inhibition leads to G2/M cell cycle arrest and apoptosis in tumor cells.[2][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the inhibition of VEGFRs, particularly KDR/VEGFR2 and Flt4/VEGFR3, blocks the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in tumor cell proliferation, survival, and angiogenesis, their inhibition by ENMD-2076 contributes to its broad anti-tumor activity.[4]
-
Other Kinases: ENMD-2076 also shows inhibitory activity against other kinases such as Flt3, Src, and PDGFRα, further contributing to its multi-faceted anti-cancer profile.[4]
The simultaneous inhibition of these pathways results in a potent anti-tumor effect, impacting both the tumor cells directly and their supportive microenvironment.
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways targeted by ENMD-2076.
In Vitro Activity
ENMD-2076 has demonstrated potent inhibitory activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth inhibition typically range from 0.025 to 0.7 µmol/L.[1]
Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) |
| Aurora A | 14 |
| Flt3 | 1.86 |
| KDR/VEGFR2 | 58.2 |
| Flt4/VEGFR3 | 15.9 |
| FGFR1 | 92.7 |
| FGFR2 | 70.8 |
| PDGFRα | 56.4 |
| Src | 56.4 |
| Data compiled from multiple sources.[4] |
In Vivo Xenograft Studies: Data Summary
ENMD-2076 has shown significant anti-tumor efficacy in various preclinical xenograft models, leading to tumor growth inhibition and, in some cases, complete regression.[1][2]
Table 2: Summary of ENMD-2076 Efficacy in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosing Regimen (mg/kg, schedule) | Outcome |
| Breast Cancer | MDA-MB-468 | Nude | 100 mg/kg, daily | Static tumor growth for 40 days |
| Breast Cancer | MDA-MB-231 | Nude | 100 mg/kg, daily | Significant tumor growth inhibition |
| Colorectal Cancer | HT-29 | Nude | 100 or 200 mg/kg, daily for 28 days | Tumor growth inhibition followed by regression |
| Melanoma | A375 | Nude | Not specified | Dose-dependent inhibition of tumor growth |
| Leukemia | Not specified | Not specified | Not specified | Regression or complete inhibition of tumor growth |
| Multiple Myeloma | Not specified | Not specified | Not specified | Regression or complete inhibition of tumor growth |
| Data is a summary of findings from multiple preclinical studies.[1][5][6] |
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with ENMD-2076. These should be adapted based on the specific cell line, mouse strain, and experimental goals.
Protocol 1: Human Tumor Xenograft Model Establishment
This protocol outlines the steps for establishing subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., NCr nude or CB.17 SCID mice)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase and have high viability.
-
Cell Preparation:
-
Harvest cells using trypsin or another appropriate method.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 2 x 10^6 to 30 x 10^6 cells per injection volume).[2] Keep cells on ice to maintain viability.
-
-
Animal Handling and Injection:
-
Anesthetize the mice using an approved method.
-
Inject the cell suspension subcutaneously into the flank of the mouse. The injection volume is typically 100-200 µL.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Initiation of Treatment: Begin ENMD-2076 treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).
Experimental Workflow: Xenograft Study
Protocol 2: this compound Administration
This protocol describes the preparation and oral administration of ENMD-2076 to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or a formulation of 0.075% carboxymethylcellulose and 0.085% Tween 80 in water)
-
Oral gavage needles
-
Syringes
-
Balance and weighing supplies
Procedure:
-
Drug Preparation:
-
For in vivo studies, ENMD-2076 can be prepared as a suspension in sterile-filtered water.[7]
-
Alternatively, for the free base, a formulation in 0.075% carboxymethylcellulose and 0.085% Tween 80 in water can be used.[8]
-
To prepare the suspension, briefly vortex the compound in the vehicle followed by sonication for approximately 10 minutes to ensure a uniform suspension.[7]
-
Prepare fresh on the day of use.
-
-
Dosing:
-
Determine the appropriate dose based on preclinical data (e.g., 100 mg/kg or 200 mg/kg).
-
Calculate the volume to be administered to each mouse based on its body weight.
-
-
Administration:
-
Administer the ENMD-2076 suspension orally to the mice using a gavage needle.
-
Follow the predetermined dosing schedule (e.g., once daily).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
-
Continue to measure tumor volumes and body weights regularly throughout the treatment period.
-
Pharmacodynamic Assessments
To confirm the in vivo mechanism of action of ENMD-2076, pharmacodynamic studies can be performed on tumor xenografts.
Procedure:
-
Establish xenograft tumors as described in Protocol 1.
-
Treat tumor-bearing mice with a single dose of ENMD-2076.
-
At various time points post-treatment, euthanize the animals and harvest the tumors.
-
Analyze the tumor lysates by Western blot or tissues by immunohistochemistry for changes in the phosphorylation status of target kinases (e.g., Aurora A, VEGFR2, FGFR1/2) and downstream signaling molecules, or for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved PARP).
Conclusion
This compound is a promising multi-targeted kinase inhibitor with demonstrated efficacy in a variety of preclinical cancer models. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo xenograft studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental detail and appropriate adaptation of these protocols to specific research questions will be critical for obtaining reliable and reproducible results.
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora-A Induces Chemoresistance Through Activation of the AKT/mTOR Pathway in Endometrial Cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Preparation of ENMD-2076 Tartrate Stock Solution
Introduction
ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities.[1][2] Its tartrate salt form is commonly used in preclinical research. The compound primarily targets Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Proper preparation of a stock solution is a critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of ENMD-2076 Tartrate stock solutions for research use.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. This data is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.
| Property | Value |
| Chemical Name | (E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine 2,3-dihydroxysuccinate |
| Molecular Weight | 525.56 g/mol |
| CAS Number | 1291074-87-7 |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 190.27 mM)[4][5] Water: 1 mg/mL[6] Ethanol: 1 mg/mL[6] |
| Appearance | Solid |
| Storage (Powder) | -20°C for up to 3 years[4] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6-12 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for achieving high concentration and stability.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Procedure
-
Pre-warming the Solvent: Warm the DMSO to room temperature if stored refrigerated. For compounds with lower solubility, briefly warming the solvent at 37°C can aid dissolution.[8]
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mM x 525.56 g/mol / 1000 = 5.26 mg
-
Weighing the Compound: Accurately weigh 5.26 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: a. Add 1 mL of high-purity DMSO to the tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming at 37°C for 10 minutes or brief sonication can be applied.[8]
-
Storage and Handling: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 12 months) or at -20°C for short-term storage (up to 1 month).[4]
Visualizations
ENMD-2076 Signaling Pathway
ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. It shows high selectivity for Aurora A kinase over Aurora B.[2][6] Additionally, it potently inhibits several receptor tyrosine kinases, including FLT3, VEGFR2/KDR, and FGFR1/2, thereby blocking downstream signaling required for tumor growth and blood vessel formation.[1][3][6]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the sequential steps for preparing the this compound stock solution, from initial calculation to final storage.
Caption: Workflow for preparing this compound stock solution.
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for ENMD-2076 Tartrate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with potent activity against Aurora A kinase and various receptor tyrosine kinases involved in angiogenesis, such as VEGFR, FGFR, and Flt3.[1][2][3] Its mechanism of action involves the disruption of mitotic progression and the inhibition of pro-angiogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Western blot analysis is a critical technique to elucidate the molecular effects of ENMD-2076 by examining the expression and phosphorylation status of its key protein targets and downstream effectors. These application notes provide detailed protocols and data presentation guidelines for utilizing ENMD-2076 tartrate in Western blot analysis.
Data Presentation
The following tables summarize the quantitative effects of ENMD-2076 on key protein targets as determined by Western blot analysis in various cancer cell lines.
Table 1: Dose-Dependent Inhibition of Target Kinase Phosphorylation by ENMD-2076
| Target Protein | Cell Line | ENMD-2076 Concentration (nM) | Inhibition of Phosphorylation (%) | Reference |
| p-Aurora A (Thr288) | MDA-MB-231 | 100 | Significant Decrease | [5] |
| p-Aurora A (Thr288) | MDA-MB-231 | 200 | Significant Decrease | [5] |
| p-Flt3 | MV4;11 | 50 | > 90 | [2] |
| p-VEGFR2 (KDR) | HUVEC | 100 | ~ 75 | [2] |
Table 2: Time-Dependent Effects of ENMD-2076 on Protein Expression and Apoptosis Markers
| Protein Marker | Cell Line | ENMD-2076 Treatment | Fold Change vs. Control | Reference |
| p-Histone H3 (Ser10) | MDA-MB-231 | 100 mg/kg, 4 days | Increased | [5] |
| Cleaved PARP | MDA-MB-231 | 100 mg/kg, 4 days | Increased | [5] |
| Survivin | MDA-MB-231 | 100 mg/kg, 4 days | Decreased | [5] |
| p53 | MDA-MB-231 | 100 mg/kg, 4 days | Increased | [5] |
| Mcl-1 | THP-1 | 24h | Decreased | [4] |
| Bak | THP-1 | 24h | Increased | [4] |
| Bax | THP-1 | 24h | Increased | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ENMD-2076 Effects on Aurora A Phosphorylation
This protocol outlines the procedure for assessing the inhibitory effect of ENMD-2076 on the phosphorylation of Aurora A kinase at Threonine 288 (p-Aurora A Thr288) in cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Aurora A (Thr288)
-
Mouse anti-Aurora A (total)
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Aurora A (Thr288) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To analyze total Aurora A and a loading control on the same membrane, the membrane can be stripped and re-probed with the respective primary and secondary antibodies.
-
Protocol 2: Analysis of Apoptosis Markers by Western Blot
This protocol is designed to evaluate the induction of apoptosis by ENMD-2076 through the detection of key apoptosis-related proteins.
Materials:
-
Same as Protocol 1, with the following specific primary antibodies:
-
Rabbit anti-cleaved PARP
-
Rabbit anti-Caspase-3
-
Mouse anti-p53
-
Rabbit anti-Survivin
-
Rabbit anti-Mcl-1
-
Rabbit anti-Bak
-
Rabbit anti-Bax
-
Mouse anti-β-actin (loading control)
-
Procedure:
The procedure is identical to Protocol 1, with the substitution of the primary antibodies to detect the apoptosis markers of interest. Each marker should be analyzed on a separate blot or through stripping and re-probing of the same membrane.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Western Blot Protein Transfer Protocol [novusbio.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 5. Western blot membrane: Selection and preparation guide | Abcam [abcam.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with ENMD-2076 Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of tissue samples following treatment with ENMD-2076 tartrate. ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with potent activity against Aurora kinases (predominantly Aurora A) and several pro-angiogenic receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR.[1][2] This dual mechanism of action, inhibiting both cell proliferation and angiogenesis, makes IHC a critical tool for assessing the pharmacodynamic effects and efficacy of ENMD-2076 in preclinical and clinical settings.
This document outlines standardized protocols for key biomarkers to ensure reproducible and reliable results for studies involving ENMD-2076.
Core Concepts and Rationale
Treatment with ENMD-2076 is expected to induce specific molecular and cellular changes in tumor tissues. IHC allows for the direct visualization and semi-quantitative analysis of these changes within the tumor microenvironment. The key events to monitor following ENMD-2076 treatment include:
-
Inhibition of Mitosis: As an Aurora kinase A inhibitor, ENMD-2076 disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. This can be monitored by assessing markers of cell proliferation.
-
Anti-Angiogenic Effects: By inhibiting VEGFR and other angiogenic kinases, ENMD-2076 is expected to reduce tumor vascularity. This can be quantified by staining for endothelial cell markers.
-
Modulation of Cell Fate Pathways: ENMD-2076 has been shown to induce apoptosis and modulate key signaling pathways involved in tumor suppression and drug sensitivity.
Key Biomarkers and Data Presentation
The following table summarizes the key IHC biomarkers for assessing the biological effects of ENMD-2076 treatment.
| Biomarker | Biological Process | Expected Effect of ENMD-2076 | Primary Antibody Clone (Recommended) | Typical Scoring Method |
| Ki-67 | Cell Proliferation | Decrease | MIB-1 | Percentage of positively stained nuclei |
| Phospho-Histone H3 (Ser10) | Mitosis | Increase (due to mitotic arrest) followed by a decrease | (e.g., Rabbit pAb) | Percentage of positively stained nuclei |
| CD31 (PECAM-1) | Angiogenesis (Endothelial Cells) | Decrease | IHC031, JC70A | Microvessel Density (MVD) count or percentage of positive area |
| Cleaved Caspase-3 | Apoptosis | Increase | (e.g., Rabbit pAb, Asp175) | Percentage of positively stained cells (cytoplasmic/nuclear) |
| p53 | Tumor Suppression, Cell Cycle Arrest, Apoptosis | Increase in expression | DO-7 | Percentage of positively stained nuclei and staining intensity |
| p73 | Apoptosis, Cell Cycle Arrest | Increase in expression | (e.g., Rabbit pAb) | Percentage of positively stained nuclei and staining intensity |
| ARID1A | Tumor Suppression (Chromatin Remodeling) | Predictive Biomarker (Loss of expression may correlate with sensitivity) | EPR13501 | Presence or loss of nuclear staining |
| PTEN | Tumor Suppression (PI3K/Akt Pathway) | Predictive Biomarker (Loss of expression may indicate pathway activation) | 6H2.1 | H-score (Intensity x Percentage of positive cells) |
Experimental Workflows
General Immunohistochemistry Workflow
The following diagram illustrates the general workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues.
Figure 1: General workflow for immunohistochemistry.
ENMD-2076 Signaling Pathway Inhibition
This diagram illustrates the key signaling pathways targeted by ENMD-2076.
Figure 2: Key signaling pathways inhibited by ENMD-2076.
Detailed Experimental Protocols
The following are detailed protocols for FFPE tissues. Always validate antibodies and optimize protocols for your specific laboratory conditions and tissue types.
General Reagents and Buffers
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer: (e.g., Citrate Buffer, 10 mM, pH 6.0 or EDTA Buffer, 1 mM, pH 9.0)
-
Peroxidase Blocking Solution: (e.g., 3% Hydrogen Peroxide in Methanol)
-
Blocking Buffer: (e.g., 5% Normal Goat Serum in PBS/TBS)
-
Antibody Diluent: (e.g., 1% BSA in PBS/TBS)
-
Detection System: (e.g., HRP-conjugated secondary antibody and DAB chromogen kit)
-
Counterstain: (e.g., Harris' Hematoxylin)
-
Mounting Medium
Protocol 1: Ki-67 Staining for Proliferation
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Hydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using 10 mM Citrate Buffer (pH 6.0).
-
Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Staining:
-
Rinse slides in PBS/TBS.
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Rinse with PBS/TBS.
-
Apply blocking buffer for 30-60 minutes.
-
Incubate with primary antibody (anti-Ki-67, clone MIB-1, diluted 1:100 - 1:400 in antibody diluent) overnight at 4°C in a humidified chamber.
-
Rinse with PBS/TBS.
-
Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
Rinse with PBS/TBS.
-
Apply DAB chromogen and monitor for color development (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with permanent mounting medium.
-
Protocol 2: CD31 Staining for Microvessel Density
-
Deparaffinization and Rehydration: Follow steps from Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using an EDTA-based buffer (pH 9.0) for 20-30 minutes at 95-100°C.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Follow the staining steps from Protocol 1, substituting the primary antibody with anti-CD31 (clone IHC031, ready-to-use or diluted as per manufacturer's instructions). Incubation is typically for 30-60 minutes at room temperature or overnight at 4°C.
-
-
Counterstaining and Mounting: Follow steps from Protocol 1.
Protocol 3: p53 Staining
-
Deparaffinization and Rehydration: Follow steps from Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using 10 mM Citrate Buffer (pH 6.0) for 20-30 minutes at 95-100°C.
-
Allow slides to cool.
-
-
Staining:
-
Follow the staining steps from Protocol 1, using anti-p53 antibody (clone DO-7, diluted 1:50 - 1:200). Incubation overnight at 4°C is recommended.
-
-
Counterstaining and Mounting: Follow steps from Protocol 1.
Protocol 4: ARID1A Staining
-
Deparaffinization and Rehydration: Follow steps from Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using an EDTA-based buffer (pH 9.0) for 20 minutes at 95-100°C.
-
Allow slides to cool.
-
-
Staining:
-
Follow the staining steps from Protocol 1, using anti-ARID1A antibody (clone EPR13501, diluted as per manufacturer's recommendations). Incubation for 60 minutes at room temperature is often sufficient.
-
-
Counterstaining and Mounting: Follow steps from Protocol 1.
Protocol 5: PTEN Staining
-
Deparaffinization and Rehydration: Follow steps from Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using a high pH target retrieval solution.
-
-
Staining:
-
Counterstaining and Mounting: Follow steps from Protocol 1.
Troubleshooting and Best Practices
-
No Staining: Check antibody concentration, incubation times, antigen retrieval method, and the functionality of the detection system. Ensure tissue was properly fixed.
-
High Background: Ensure adequate blocking steps. Titrate primary and secondary antibodies. Ensure thorough washing between steps.
-
Non-specific Staining: Use a more specific primary antibody clone. Check for cross-reactivity of the secondary antibody.
-
Controls: Always include positive and negative tissue controls in every IHC run. A negative control slide (without primary antibody) should also be included to check for non-specific binding of the secondary antibody.
-
Tissue Fixation: Over-fixation or under-fixation can mask epitopes or lead to poor tissue morphology. Standardize fixation times.
These protocols and guidelines are intended to serve as a starting point. Researchers should perform in-house validation and optimization for their specific experimental conditions.
References
- 1. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
ENMD-2076 Tartrate in Combination with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-2076 is an orally bioavailable small molecule that acts as a multi-targeted kinase inhibitor. Its primary mechanisms of action are centered on the inhibition of Aurora A kinase and various pro-angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This dual activity gives ENMD-2076 the potential for both anti-proliferative and anti-angiogenic effects, making it a promising candidate for cancer therapy. Preclinical and clinical studies have explored the use of ENMD-2076 as a monotherapy and, importantly, in combination with standard chemotherapeutic agents to enhance anti-tumor efficacy and overcome resistance.
These application notes provide a summary of key preclinical and clinical findings for ENMD-2076 in combination with chemotherapy, along with detailed protocols for relevant in vitro and in vivo experimental setups.
Mechanism of Action: A Dual Approach to Cancer Therapy
ENMD-2076 exerts its anti-cancer effects through two main signaling pathways:
-
Inhibition of Aurora A Kinase: Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression in various cancers is associated with aneuploidy and tumorigenesis. By inhibiting Aurora A, ENMD-2076 disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1]
-
Anti-Angiogenic Activity: ENMD-2076 targets multiple receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Key targets include VEGFRs and FGFRs. Inhibition of these kinases impedes the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
The following diagram illustrates the signaling pathways targeted by ENMD-2076.
Preclinical Data: ENMD-2076 in Combination with Chemotherapy
Preclinical studies have demonstrated the potential for synergistic or additive anti-tumor effects when ENMD-2076 is combined with various chemotherapeutic agents.
Combination with Platinum-Based Agents (Cisplatin)
In preclinical models of ovarian clear cell carcinoma, the combination of ENMD-2076 with cisplatin has shown synergistic effects. This combination dramatically enhanced apoptosis and induced cell cycle arrest at the G2/M phase compared to either agent alone.[2]
Table 1: In Vitro Efficacy of ENMD-2076 as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) |
| Ovarian Clear Cell Carcinoma Cell Lines | Ovarian Cancer | Synergistic effects observed with cisplatin[2] |
| Human Solid Tumor and Hematopoietic Cancer Cell Lines | Various | 0.025 - 0.7[1] |
Combination with Taxanes (Paclitaxel)
The rationale for combining ENMD-2076 with taxanes like paclitaxel is strong, as both agents target microtubule dynamics during mitosis. Overexpression of Aurora A has been linked to paclitaxel resistance. Studies with other Aurora A kinase inhibitors have shown that this combination can synergistically induce apoptosis in ovarian and head and neck cancer cell lines.[3][4] In bladder cancer cell lines, combining an Aurora A inhibitor with low concentrations of paclitaxel resulted in 80-100% growth inhibition.[5]
Combination with Immunomodulatory Drugs (Lenalidomide)
In a preclinical xenograft model of multiple myeloma using NOD/SCID mice, the combination of ENMD-2076 and lenalidomide demonstrated significant anti-tumor activity. The combination treatment led to a notable increase in apoptosis and a decrease in microvessel density.[6]
Table 2: In Vivo Efficacy of ENMD-2076 in Combination with Lenalidomide in a Multiple Myeloma Xenograft Model
| Biomarker | Change with Combination Treatment (vs. Vehicle Control) |
| Caspase-3 (Apoptosis marker) | 2-fold increase[6] |
| CD34 (Microvessel density marker) | 74.2% decrease[6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of ENMD-2076 in combination with chemotherapy.
In Vitro Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the cytotoxic effects of ENMD-2076 in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
ENMD-2076 Tartrate
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of ENMD-2076 and the chemotherapeutic agent in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of each drug and combinations at desired concentrations.
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of fresh medium containing the single agents or their combinations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and the combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the induction of apoptosis by ENMD-2076 in combination with chemotherapy using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ENMD-2076, the chemotherapeutic agent, or the combination for 48 hours as described in the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ENMD-2076 in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Chemotherapeutic agent
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENMD-2076 alone, chemotherapy alone, combination).
-
Treatment Administration: Administer ENMD-2076 orally (e.g., daily by gavage) and the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume between the groups.
Conclusion
This compound, with its dual mechanism of inhibiting both cell proliferation and angiogenesis, holds significant promise as a component of combination cancer therapy. Preclinical evidence suggests that combining ENMD-2076 with standard chemotherapeutic agents such as platinum compounds, taxanes, and immunomodulatory drugs can lead to enhanced anti-tumor efficacy. The provided protocols offer a framework for researchers to further investigate and optimize these combination strategies in various cancer models. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of ENMD-2076 in combination with chemotherapy for the treatment of a broad range of malignancies. A phase II clinical trial of single-agent ENMD-2076 in patients with previously treated, advanced, or metastatic triple-negative breast cancer has been completed.[7] Additionally, a phase 2 clinical trial is evaluating ENMD-2076 in patients with platinum-resistant ovarian cancer.[1]
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Aurora Kinase A Synergistically Enhances Cytotoxicity in Ovarian Clear Cell Carcinoma Cell Lines Induced by Cisplatin: A Potential Treatment Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel combination strategies with Aurora Kinase Inhibitors: using pre-clinical data to guide clinical trial design [repository.cam.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: Long-Term Storage and Stability of ENMD-2076 Tartrate
Introduction
ENMD-2076 Tartrate is a potent, orally bioavailable, multi-target kinase inhibitor with a mechanism of action that involves key pathways in tumor growth and survival, including angiogenesis and cell cycle progression.[1] It demonstrates selective activity against Aurora kinase A and Fms-like tyrosine kinase 3 (FLT3), as well as other angiogenic receptor tyrosine kinases such as VEGFR and FGFR.[1][2] Given its role in preclinical and clinical research, ensuring the long-term stability and integrity of this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of the compound.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the biological activity of this compound. The stability of the compound varies depending on whether it is in solid (powder) form or dissolved in a solvent.
Table 1: Recommended Long-Term Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[3][4] | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3][4] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[3][4] | Suitable for short-term storage of stock solutions. |
General guidance for kinase inhibitors suggests that ultra-low temperature storage (-70°C or -80°C) is effective for preserving the integrity of protein and small molecule analytes for long-term use.[5]
Physicochemical Properties and Solubility
Table 2: Physicochemical Properties of ENMD-2076
| Property | Value |
| Chemical Name | 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
| Molecular Formula | C21H25N7[6] |
| Molecular Weight | 375.47 g/mol [6] |
| CAS Number | 934353-76-1[6] |
| Appearance | Solid[6] |
Solubility: ENMD-2076 is insoluble in water but soluble in organic solvents like DMSO and Ethanol.[6] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions.
Mechanism of Action and Signaling Pathways
ENMD-2076 exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cell proliferation and angiogenesis.[1] Its primary targets are Aurora kinase A and FLT3.[2][7]
Aurora Kinase A Inhibition: Aurora kinase A is a key regulator of mitosis.[8] Inhibition of Aurora A by ENMD-2076 disrupts mitotic processes, leading to G2/M cell cycle arrest and subsequent apoptosis.[2][3]
Anti-Angiogenic Activity: ENMD-2076 also inhibits several receptor tyrosine kinases crucial for angiogenesis, including VEGFR2/KDR, FGFR1, and FGFR2.[1][7] By blocking these pathways, it can prevent the formation of new blood vessels, thereby restricting tumor growth.[1]
Protocols for Handling and Stability Assessment
Protocol 4.1: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve the desired concentration. For a 10 mM stock from 1 mg of this compound (MW: ~525.55 g/mol for tartrate salt), you would add 190.3 µL of DMSO. Note: Always confirm the exact molecular weight from the product datasheet.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.[2][3] Moisture-absorbing DMSO can reduce solubility.[2][3][4]
-
Mixing: Cap the vial tightly and vortex thoroughly. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[3][4]
Protocol 4.2: General Protocol for Assessing Compound Stability
This protocol outlines a general workflow for a long-term stability study using High-Performance Liquid Chromatography (HPLC) and a cell-based potency assay.
-
Sample Preparation: Prepare a fresh, concentrated stock solution of this compound in DMSO as per Protocol 4.1.
-
Aliquoting: Dispense the stock solution into multiple amber vials to protect from light. Prepare several sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
Purity Analysis (HPLC):
-
At each time point, remove one aliquot from each storage condition.
-
Analyze the sample using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.
-
Compare the chromatogram to the T=0 sample. Look for the appearance of new peaks (degradation products) and a decrease in the area of the parent ENMD-2076 peak.
-
Quantify the purity by calculating the peak area percentage of ENMD-2076 relative to the total peak area.
-
-
Potency Analysis (Cell-Based Assay):
-
At each time point, use the stored aliquots to prepare serial dilutions for a functional assay.
-
A suitable assay would be to treat a sensitive cancer cell line (e.g., MV4;11 leukemia cells) and measure the inhibition of cell proliferation or the induction of G2/M arrest.[7]
-
Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
-
Compare the IC50 value to that obtained from the T=0 sample. A significant increase in the IC50 value indicates a loss of biological activity.
-
-
Data Analysis: Compile the purity (%) and IC50 (nM) data for each condition and time point. A stable compound will show minimal change in purity and potency over time, especially at -80°C.
Biological Activity and Potency
The potency of this compound is defined by its IC50 values against various kinase targets. Maintaining this potency is the primary goal of proper long-term storage.
Table 3: IC50 Values of ENMD-2076 Against Key Kinase Targets
| Kinase Target | IC50 (nM) | Pathway |
| FLT3 | 1.86[2][3][7] | Proliferation |
| Aurora A | 14[2][3][7] | Cell Cycle |
| RET | 10.4[2] | Proliferation |
| VEGFR3/FLT4 | 15.9[2][7] | Angiogenesis |
| Src | 20.2[2] | Proliferation |
| VEGFR2/KDR | 58.2[7] | Angiogenesis |
| FGFR1 | 92.7[7] | Angiogenesis |
| FGFR2 | 70.8[7] | Angiogenesis |
| PDGFRα | 56.4[7] | Angiogenesis |
| Aurora B | 350[7][9] | Cell Cycle |
Note: The compound is over 25-fold more selective for Aurora A than Aurora B.[2][3]
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. news-medical.net [news-medical.net]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. apexbt.com [apexbt.com]
Troubleshooting & Optimization
ENMD-2076 Tartrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of ENMD-2076 Tartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what are its primary targets?
This compound is an orally bioavailable, multi-targeted kinase inhibitor. Its primary targets include Aurora A, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα[1][2][3]. This multi-targeted approach allows it to inhibit pathways involved in cell proliferation and angiogenesis, making it a subject of interest in oncology research[4][5].
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have low aqueous solubility[6].
-
Recommended for stock solutions: The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO)[6][7]. It is highly soluble in DMSO, with concentrations of up to 100 mg/mL reported[6]. For optimal results, use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound[6].
-
Poorly soluble in: The compound is reported to be insoluble in water and ethanol[6].
Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?
This is a common issue with compounds that are highly soluble in organic solvents but poorly soluble in aqueous solutions. Here are several troubleshooting steps:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay medium (ideally ≤ 0.5%). However, even at low concentrations, precipitation can occur.
-
Use of Excipients: Consider the use of solubilizing agents or excipients in your aqueous buffer, such as:
-
Co-solvents: Small amounts of co-solvents like PEG400 or propylene glycol can help maintain solubility. An in vivo formulation uses a combination of PEG400, Tween80, and propylene glycol[6].
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to improve wetting and prevent precipitation.
-
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate, but be cautious as this may not result in a stable solution over time.
Q4: I am planning an in vivo study. How should I formulate this compound for oral administration?
There are a couple of reported methods for oral administration:
-
Suspension in Carboxymethylcellulose Sodium (CMC-Na): A common method for oral gavage of poorly soluble compounds is to prepare a homogeneous suspension. One protocol suggests preparing a suspension of ≥5 mg/mL in CMC-Na[6].
-
Aqueous Solution: Interestingly, one study reports administering ENMD-2076 orally in water for in vivo pharmacodynamic studies[4]. This appears to contradict the reported insolubility in water. It is possible that for this specific application, a very fine, uniform suspension in water was sufficient, or that the tartrate salt form provides some minimal level of aqueous solubility that was adequate for their experimental needs. If you choose this method, it is crucial to ensure a consistent and homogenous suspension is administered to each animal.
Q5: How should I store this compound and its stock solutions?
-
Powder: The solid compound should be stored at -20°C for long-term stability[8].
-
Stock Solutions: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C (stable for up to 1 year) or -20°C for shorter periods (stable for up to 1 month)[6].
Quantitative Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[6] | 190.27[6] | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility[6]. |
| Water | Insoluble[6] | - | |
| Ethanol | Insoluble[6] | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. For 1 mL of a 100 mM solution (MW: 525.56 g/mol ), you would need 52.56 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat. d. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[6].
Protocol 2: Preparation of an Oral Suspension in CMC-Na (5 mg/mL)
-
Materials: this compound powder, Carboxymethylcellulose Sodium (CMC-Na), sterile water, homogenizer or sonicator.
-
Procedure: a. Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v). b. Weigh out the required amount of this compound powder to achieve a final concentration of 5 mg/mL. c. Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring continuously. d. Use a homogenizer or sonicator to ensure a uniform and fine suspension. e. Visually inspect the suspension for homogeneity before each administration.
Visualizations
Caption: this compound inhibits key kinases in proliferation and angiogenesis pathways.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Caption: A typical experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. apexbt.com [apexbt.com]
Optimizing ENMD-2076 Tartrate concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ENMD-2076 Tartrate in pre-clinical studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during IC50 determination and other in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[1][2][3] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like tyrosine kinase 3 (Flt3).[1][4][5] This dual action on both cell cycle progression and tumor blood supply contributes to its anti-cancer activity.
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, this compound is soluble in DMSO at a concentration of up to 100 mg/mL.[6] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[6][7] For in vivo studies, formulations using a combination of PEG400, Tween 80, propylene glycol, and water, or a suspension in CMC-Na can be prepared.[6]
Q3: How should I store this compound solutions?
Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[8]
Q4: What is a typical starting concentration range for IC50 determination of this compound?
The IC50 of ENMD-2076 varies significantly across different cell lines, ranging from nanomolar to micromolar concentrations.[1][4][5][9] A good starting point for a dose-response curve would be to use a wide range of concentrations, for example, from 0.01 µM to 100 µM, with serial dilutions. Published data indicates that IC50 values for hematopoietic cancer cell lines can range from 0.025 to 0.7 µmol/L, while for some solid tumor cell lines, it can be higher.[1]
Data Presentation: IC50 Values of ENMD-2076
The following table summarizes the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a variety of cancer cell lines and kinases.
| Target Class | Specific Target/Cell Line | IC50 (nM) | Reference |
| Kinase | Aurora A | 1.86 - 14 | [4][5] |
| Flt3 | 1.86 - 14 | [4][5] | |
| KDR/VEGFR2 | 7 - 58.2 | [4] | |
| Flt4/VEGFR3 | 15.9 | [4] | |
| FGFR1 | 92.7 | [4] | |
| FGFR2 | 70.8 | [4] | |
| Src | 56.4 | [4] | |
| PDGFRα | 92.7 | [4] | |
| Aurora B | 350 | [4] | |
| Hematopoietic Cancer | MV4;11 (Leukemia) | 25 | [4] |
| U937 (Lymphoma) | Varies | [4] | |
| Multiple Myeloma Cell Lines | 2990 - 7060 | [5] | |
| Solid Tumor | Breast Cancer Cell Lines | 250 - 16100 | [10] |
| HUVEC (Endothelial) | 150 | [4] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Adherent Cells
This protocol is adapted from established methods for determining cell proliferation and cytotoxicity.[1][4]
Materials:
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This compound
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Adherent cancer cell line of interest
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Complete growth medium
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96-well plates
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Trichloroacetic acid (TCA), cold
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Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 72-96 hours).
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Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully wash the plates five times with water to remove TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
MTT Assay for Adherent Cells
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[2][9]
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle and no treatment). Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
IC50 Calculation: Determine the percentage of cell viability relative to the vehicle control and generate a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Signaling pathways inhibited by ENMD-2076.
Caption: Experimental workflow for IC50 determination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible IC50 values | - Inconsistent cell seeding density.- Edge effects in the 96-well plate.- Variation in incubation times. | - Ensure a homogenous cell suspension before seeding.- Use only the inner 60 wells of the plate, filling the outer wells with sterile PBS or media to minimize evaporation.[11]- Standardize all incubation periods precisely. |
| Cell viability is over 100% at low drug concentrations | - Overgrowth of control cells leading to cell death and reduced metabolic activity.- The compound may have a slight proliferative effect at very low doses (hormesis). | - Optimize cell seeding density to ensure control cells remain in the logarithmic growth phase throughout the experiment.[11]- If consistently observed, this may be a real biological effect. Ensure the dose-response curve has enough data points at higher concentrations to accurately model the inhibitory phase. |
| High background in MTT assay | - Contamination with bacteria or yeast.- Phenol red in the culture medium can interfere with absorbance readings. | - Regularly check cell cultures for contamination.- Use phenol red-free medium for the assay or subtract the background absorbance from a cell-free well containing medium.[9] |
| Low signal or poor dynamic range in viability assay | - Cell seeding density is too low.- Insufficient incubation time with the drug or the assay reagent. | - Increase the initial cell seeding density.- Optimize the incubation time for both drug treatment and the specific viability assay being used. |
| Precipitation of ENMD-2076 in culture medium | - The concentration of the drug exceeds its solubility in the medium.- High concentration of DMSO in the final culture volume. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- If precipitation is observed at higher concentrations, consider using a different solvent system if compatible with your cells, or note the concentration at which precipitation occurs as the upper limit for the experiment. |
| Unexpectedly high IC50 values | - The cell line may be inherently resistant to Aurora kinase or angiogenesis inhibitors.- The drug may have degraded due to improper storage. | - Verify the expression of target kinases (e.g., Aurora A, VEGFRs) in your cell line.- Use a fresh aliquot of the drug and ensure proper storage conditions have been maintained. Consider testing a known sensitive cell line as a positive control. |
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
ENMD-2076 Tartrate off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ENMD-2076 Tartrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ENMD-2076, and what are its known off-targets?
A1: ENMD-2076 is a multi-targeted kinase inhibitor. Its primary target is Aurora A kinase, a key regulator of mitosis.[1][2] However, it also exhibits significant inhibitory activity against several other kinases, which are considered its off-target effects. These include Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Src family kinases.[2][3]
Q2: What are the expected phenotypic effects of ENMD-2076 treatment on cancer cell lines?
A2: Due to its inhibition of Aurora A kinase, ENMD-2076 treatment is expected to induce a G2/M phase cell cycle arrest and subsequently lead to apoptosis.[4] Its anti-angiogenic properties, resulting from the inhibition of VEGFRs and FGFRs, can also contribute to its anti-tumor activity.[2] In some preclinical models of triple-negative breast cancer, sensitivity to ENMD-2076 was associated with apoptosis, while resistance was linked to a senescent phenotype.[5]
Q3: At what concentrations should I use ENMD-2076 in my cell-based assays?
A3: The effective concentration of ENMD-2076 can vary significantly depending on the cell line. In vitro studies have shown IC50 values for cell growth inhibition ranging from 0.025 to 0.7 µmol/L across a wide range of human solid tumor and hematopoietic cancer cell lines.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How does the off-target activity of ENMD-2076 contribute to its overall effect?
A4: The off-target activities of ENMD-2076 play a significant role in its anti-cancer effects. The inhibition of kinases like FLT3, VEGFRs, and FGFRs contributes to its anti-angiogenic and anti-proliferative properties, making it a multi-modal therapeutic agent.[2][3] This broad activity profile may be advantageous in overcoming resistance mechanisms that can arise with more selective inhibitors.
Troubleshooting Guide
Q5: I am not observing the expected G2/M arrest in my cell line after ENMD-2076 treatment. What could be the reason?
A5: There are several potential reasons for not observing a G2/M arrest:
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Cell Line Specificity: The sensitivity to Aurora A inhibition can vary between cell lines. Some cell lines may have alternative mechanisms to bypass this cell cycle checkpoint.
-
Drug Concentration: The concentration of ENMD-2076 may be too low to effectively inhibit Aurora A in your specific cell line. We recommend performing a dose-response experiment.
-
Treatment Duration: The duration of treatment may be insufficient for the cells to accumulate in the G2/M phase. A time-course experiment is advisable.
-
Drug Integrity: Ensure that the this compound solution is properly prepared and stored to maintain its activity.
Q6: My experimental results with ENMD-2076 are inconsistent. What are the possible causes?
A6: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses to drug treatment. Maintain consistent cell culture practices.
-
Drug Preparation: Ensure accurate and consistent preparation of ENMD-2076 stock and working solutions. The tartrate salt has different solubility properties than the free base.
-
Assay Variability: The specific assay being used (e.g., proliferation, apoptosis) may have inherent variability. Include appropriate positive and negative controls in every experiment.
Q7: I am observing significant cytotoxicity at very low concentrations of ENMD-2076 in a non-cancerous cell line. Is this expected?
A7: While ENMD-2076 is being developed as a cancer therapeutic, its primary target, Aurora A kinase, is essential for mitosis in all dividing cells. Therefore, some level of cytotoxicity in proliferating non-cancerous cell lines is expected. The off-target effects on other kinases could also contribute to this toxicity. It is crucial to determine the therapeutic window by comparing the cytotoxic effects on cancer cells versus relevant non-cancerous control cells.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of ENMD-2076
| Kinase Target | IC50 (nM) |
| FLT3 | 1.86 |
| Aurora A | 14 |
| Src | 23 |
| VEGFR2/KDR | 40 |
| PDGFRα | 56.4 |
| KDR/VEGFR2 | 58.2 |
| FGFR2 | 70.8 |
| FGFR1 | 92.7 |
| c-Kit | 120 |
| Aurora B | 350 |
Data compiled from multiple sources.[1][3][6]
Table 2: Cellular Activity of ENMD-2076 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (µM) |
| Wide Range | Various Solid Tumors & Hematopoietic Cancers | 0.025 - 0.7 |
This table represents a range of reported IC50 values.[2]
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Sulforhodamine B (SRB)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: After treating cells with ENMD-2076 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Aurora A, total Aurora A, phospho-Histone H3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Caption: On-target effect of ENMD-2076 on the Aurora A kinase pathway.
Caption: Off-target effects of ENMD-2076 on key signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 6. medchemexpress.com [medchemexpress.com]
Managing ENMD-2076 Tartrate toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing ENMD-2076 tartrate toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is ENMD-2076 and what is its mechanism of action?
A1: ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[2][3] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[2][4] This dual action on both cell proliferation and angiogenesis contributes to its anti-tumor activity.[2][3]
Q2: What are the most common toxicities observed with ENMD-2076 in animal studies?
A2: In preclinical studies, ENMD-2076 is generally described as well-tolerated at therapeutic doses.[2][4] However, at higher exposures, several toxicities have been noted. In 28-day continuous dosing studies in rats, observed toxicities included gastrointestinal issues, abnormalities in liver function tests, bone marrow suppression, and changes to the adrenal cortex.[3] Dental discoloration and abnormalities in the femoral growth plate, a potential effect of anti-angiogenic agents, were also seen in rats.[3] In dogs, the primary toxicity observed was gastrointestinal.[3] In mice, doses up to 200 mg/kg/day are generally well-tolerated, but higher doses (e.g., 400 mg/kg/day) have been associated with weight loss and mortality.[1]
Q3: Are the toxicities observed in animals reversible?
A3: Many of the toxicities observed in a 28-day rat toxicology study were reversible after a 28-day recovery period.[3] This suggests that with appropriate management, such as dose interruption or reduction, animals may recover from the adverse effects.
Q4: What is a suitable vehicle for oral administration of this compound in mice?
A4: While specific formulation details for ENMD-2076 in the cited studies are not exhaustive, a common vehicle for oral gavage of small molecules in mice is sterile water.[3] For compounds with limited aqueous solubility, formulations using vehicles such as 0.5% methylcellulose or a combination of DMSO, PEG300, Tween-80, and saline are often employed.[5][6] It is critical to perform small-scale formulation trials to ensure the stability and homogeneity of the ENMD-2076 suspension or solution before administration.
Troubleshooting Guide: Managing In Vivo Toxicities
This guide provides practical advice for managing adverse effects that may arise during preclinical studies with ENMD-2076. The mainstay of toxicity management is intensive supportive care, dose interruption, and, if necessary, dose reduction.[7]
| Observed Issue | Potential Cause / Monitoring | Suggested Action |
| Weight Loss (>15% of baseline) | - General toxicity, reduced food/water intake, GI effects. - Monitor body weight daily or at least three times per week. - Observe animals for signs of distress, dehydration, or reduced activity. | 1. Dose Interruption: Pause dosing for 1-3 days and monitor for weight recovery. 2. Supportive Care: Provide hydration support (e.g., subcutaneous saline) and palatable, high-calorie supplemental food. 3. Dose Reduction: If weight does not recover or toxicity recurs upon re-challenge, restart at a reduced dose (e.g., 75% of the original dose). |
| Gastrointestinal Distress (Diarrhea, Dehydration) | - Direct effect of the compound on the GI tract.[3] - Monitor for changes in fecal consistency and signs of dehydration (e.g., skin tenting, lethargy). | 1. Supportive Care: Ensure ad libitum access to water. Provide hydration support if necessary.[7] 2. Dietary Modification: Provide moist chow to increase water intake. 3. Dose Interruption/Reduction: Follow the same procedure as for weight loss. |
| Hypertension | - Mechanism-based toxicity related to VEGFR inhibition.[7][8] - While not commonly reported in mouse xenograft studies, it is a known class effect of VEGFR inhibitors.[7] For studies in species where blood pressure can be monitored (e.g., telemeterized dogs or rats), establish a baseline before dosing. | 1. Monitoring: Regularly monitor blood pressure if the animal model allows. 2. Dose Modification: If significant hypertension is observed, consider dose reduction. In clinical settings, anti-hypertensive medications are used.[8] |
| Bone Marrow Suppression (Neutropenia, Anemia) | - Effect on hematopoietic progenitor cells.[3] - Monitor complete blood counts (CBCs) at baseline and at selected time points during the study, especially for longer-term experiments. | 1. Dose Interruption: Pause dosing if significant cytopenias are observed and monitor for recovery. 2. Dose Reduction: Restart at a lower dose once counts have recovered to an acceptable level. |
Data Presentation
Table 1: Tolerability of ENMD-2076 in Murine Xenograft Models
| Species | Model | Dose (Oral) | Dosing Schedule | Observed Tolerability | Reference |
| Mice | HT-29 Colorectal Cancer | 100 mg/kg & 200 mg/kg | Daily | Well within tolerability limits; no outward morbidity or weight loss. | [1] |
| Mice | HCT-116 Colorectal Cancer | 200 mg/kg | Twice Daily (400 mg/kg total) | Eventual weight loss and mortality observed. | [1] |
| NOD/SCID Mice | H929 Plasmacytoma | 50, 100, & 200 mg/kg | Daily | Minimal toxicity; stable weight of treated animals. | [9] |
| General | Various Xenograft Models | Up to 302 mg/kg | Daily | Well-tolerated with no weight loss or morbidity (exception: A375 model). | [10] |
Table 2: In Vitro Inhibitory Activity of ENMD-2076
| Target Kinase | IC₅₀ (nM) | Target Kinase | IC₅₀ (nM) |
| Aurora A | 14 | FGFR1 | 92.7 |
| Flt3 | 1.86 | FGFR2 | 70.8 |
| KDR/VEGFR2 | 58.2 | Src | 56.4 |
| Flt4/VEGFR3 | 15.9 | PDGFRα | - |
| Data compiled from multiple sources.[7][11][12] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy and Tolerability Study in a Subcutaneous Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NCr nude or CB.17 SCID) appropriate for the selected cancer cell line.[3]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ to 30 x 10⁶ cells mixed with Matrigel) into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., sterile water) for oral administration. Ensure the formulation is homogenous.
-
Dosing: Administer ENMD-2076 or vehicle daily via oral gavage at the desired dose (e.g., 100-200 mg/kg).[1] To minimize procedural stress, a technique of pre-coating the gavage needle with a sucrose solution can be employed.[5]
-
Monitoring Tumor Growth: Measure tumor dimensions with calipers at least twice weekly and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Toxicity Monitoring:
-
Record body weights at least three times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or fecal consistency).
-
Establish a threshold for intervention (e.g., >15% body weight loss) that triggers dose interruption.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint for tissue collection and further analysis.
Mandatory Visualizations
Caption: Mechanism of action of ENMD-2076.
References
- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. archive.cancerworld.net [archive.cancerworld.net]
- 8. youtube.com [youtube.com]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: ENMD-2076 Tartrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-2076 Tartrate. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Q1: I am observing significant variability in my cell viability (IC50) values between experiments. What are the potential causes?
A1: Inconsistent IC50 values for ENMD-2076 can stem from several factors:
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Compound Solubility and Stability: this compound is soluble in DMSO, but insoluble in water and ethanol.[1] Ensure the compound is fully dissolved in DMSO before preparing further dilutions in culture media. Precipitation of the compound can lead to a lower effective concentration. It is recommended to use fresh DMSO as it can absorb moisture, which reduces solubility.[1] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Culture Conditions: Variations in cell density at the time of plating, the number of cell passages, and inconsistencies in growth media can all impact cellular response to treatment.[2] It is crucial to use cells with a low passage number and maintain consistent cell plating densities.[2]
-
Assay Protocol: The incubation time with ENMD-2076 can influence the observed IC50 value. For adherent cell lines, a 96-hour incubation is often used, while for non-adherent lines, a 48-hour incubation may be more appropriate. Ensure the chosen assay (e.g., MTT, SRB, CellTiter-Glo®) is suitable for your cell line and that the incubation times are consistent across experiments.[3][4]
Q2: My in vivo xenograft models show inconsistent tumor growth inhibition with ENMD-2076 treatment. What should I check?
A2: Variability in in vivo studies can be complex. Here are some key areas to investigate:
-
Drug Formulation and Administration: ENMD-2076 is orally bioavailable.[5] For in vivo studies, it is often prepared as a suspension in sterile-filtered water.[1] Ensuring a homogenous suspension is critical for consistent dosing. Inconsistent tumor growth inhibition could result from variability in the preparation and administration of the compound.[6]
-
Tumor Model Variability: The tumor growth rate can vary between individual animals, even when injecting the same number of cells.[7] To mitigate this, it is recommended to start treatment when tumors reach a specific, predetermined volume rather than on a fixed day post-inoculation.[7]
-
Animal Strain and Health: The immune status of the mouse strain is critical for xenograft studies.[8][9] Ensure the use of appropriate immunodeficient strains (e.g., nude, SCID) and monitor the overall health of the animals, as this can impact tumor growth and drug metabolism.
Q3: I am not observing the expected downstream signaling changes (e.g., decreased phosphorylation of target kinases) in my Western blot analysis after ENMD-2076 treatment. What could be the issue?
A3: This could be due to several factors related to experimental timing and protein analysis:
-
Timing of Lysate Collection: The phosphorylation status of kinases can change rapidly. A time-course experiment is recommended to determine the optimal time point to observe the inhibition of downstream targets after ENMD-2076 treatment.[10]
-
Antibody Specificity: Ensure that the primary antibodies used for Western blotting are specific for the phosphorylated form of the target protein.[10]
-
Off-Target Effects and Feedback Loops: ENMD-2076 is a multi-targeted kinase inhibitor.[11] Inhibition of one pathway could potentially activate a feedback loop, leading to unexpected signaling outcomes.[10] Consider probing for key proteins in related pathways to get a more comprehensive picture of the signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro kinase inhibitory activity and the cellular growth inhibition of this compound across various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) |
| Flt3 | 1.86[11][12] |
| Aurora A | 14[11][12] |
| Src | 56.4[11] |
| KDR/VEGFR2 | 58.2[11] |
| Flt4/VEGFR3 | 15.9[11] |
| FGFR1 | 92.7[11] |
| FGFR2 | 70.8[11] |
| PDGFRα | 56.4[11] |
| Aurora B | 350[11] |
Table 2: Antiproliferative Activity of ENMD-2076 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Human Solid Tumor & Hematopoietic Cancer Cell Lines | Various | 0.025 - 0.7[12] |
| Human Leukemia Cell Lines (Panel of 10) | Leukemia | 0.025 - 0.53[11] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 2.99 - 7.06[12] |
| HUVEC | Endothelial | 0.15[11] |
Experimental Protocols
Detailed methodologies for key experiments with ENMD-2076 are provided below.
In Vitro Kinase Assay
This protocol outlines the general steps for determining the IC50 of ENMD-2076 against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35, 2 mM DTT)[1]
-
ATP solution (at a concentration equivalent to the apparent Km for the enzyme)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-Lyte™)
-
-
Procedure:
-
Prepare serial dilutions of ENMD-2076 in kinase assay buffer.
-
Add the diluted ENMD-2076 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the recombinant kinase and peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase (typically 1 hour).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence).
-
Plot the percentage of kinase activity against the ENMD-2076 concentration and calculate the IC50 value using appropriate software.[1]
-
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is for assessing the antiproliferative effect of ENMD-2076 on adherent cancer cell lines.
-
Reagents and Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
-
Procedure:
-
Plate 500 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of ENMD-2076 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of ENMD-2076 or vehicle control.
-
Incubate the plate for 96 hours.
-
Fix the cells by gently adding cold TCA solution and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris-base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the antitumor efficacy of ENMD-2076 in a subcutaneous xenograft model.
-
Materials:
-
Cancer cell line
-
Immunodeficient mice (e.g., nude, SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., sterile water)
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells (typically 2 x 10^6 to 30 x 10^6) mixed with or without Matrigel subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer ENMD-2076 (e.g., 100 or 200 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
Visualizations
The following diagrams illustrate the signaling pathways targeted by ENMD-2076 and a general experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the performance of different outcomes for tumor growth studies with animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Improving ENMD-2076 Tartrate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of ENMD-2076 tartrate for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or variable absorption of this compound in animal models. | Low aqueous solubility of this compound limiting dissolution in the gastrointestinal (GI) tract. | 1. Simple Suspension: Prepare a micronized suspension of this compound in an aqueous vehicle containing a suspending agent and a wetting agent (e.g., 0.5% CMC and 0.25% Tween 80). 2. pH Adjustment: If the compound's solubility is pH-dependent, consider using a buffered vehicle to maintain an optimal pH for dissolution in the GI tract. 3. Advanced Formulations: For significant bioavailability enhancement, consider formulating this compound as a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS). |
| Precipitation of the compound in the dosing vehicle upon standing. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Increase Vehicle Viscosity: Use a higher concentration of the suspending agent (e.g., increase CMC concentration) to slow down sedimentation. 2. Particle Size Reduction: Ensure the compound is micronized to improve suspension stability. 3. Prepare Fresh: Always prepare the dosing formulation fresh before each administration and ensure it is well-homogenized. |
| Inconsistent results between different batches of experiments. | Variability in formulation preparation or administration technique. | 1. Standardize Protocol: Use a detailed and standardized protocol for formulation preparation, including precise measurements of all components and consistent mixing times. 2. Homogeneity: Ensure the formulation is homogenous before each dose is drawn. Use a magnetic stirrer for suspensions. 3. Gavage Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach. |
Frequently Asked Questions (FAQs)
Q1: What is a simple and effective vehicle for initial in vivo studies with this compound?
A1: For initial studies, a common and effective approach is to use an aqueous suspension. A suggested vehicle is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in sterile water.[1] CMC acts as a suspending agent to ensure a uniform dose, and Tween 80 is a wetting agent that improves the dispersibility of the hydrophobic drug particles. In some preclinical studies, this compound has also been administered orally in water alone, while its free base has been formulated in 0.075% carboxymethylcellulose with 0.085% Tween 80 in water.[2][3]
Q2: How can I significantly improve the oral bioavailability of this compound?
A2: To achieve a more substantial improvement in bioavailability, advanced formulation strategies are recommended. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[2][4][5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, keeping the drug in a solubilized state for better absorption.[1][8][9][10]
Q3: Are there any pharmacokinetic data available for ENMD-2076 in preclinical models?
Data Presentation
The following tables provide an illustrative comparison of potential pharmacokinetic parameters of this compound in different oral formulations. Note: The data in these tables are hypothetical examples for illustrative purposes and are not derived from direct experimental comparison studies of ENMD-2076.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Formulations in Mice (Single Oral Dose of 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (in water) | 500 | 4 | 4500 | 100 (Reference) |
| 0.5% CMC + 0.25% Tween 80 | 750 | 2 | 8000 | 178 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 1500 | 1 | 18000 | 400 |
| SEDDS | 2500 | 0.5 | 25000 | 556 |
Table 2: Solubility of ENMD-2076 in Various Media
| Solvent | Solubility |
| DMSO | ≥ 31 mg/mL |
| Ethanol | Insoluble |
| Water | 1 mg/mL |
| 0.5% CMC + 0.25% Tween 80 | Suspension |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in CMC/Tween 80
Materials:
-
This compound
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle (optional, for micronization)
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
If not already micronized, gently grind the required amount of this compound using a mortar and pestle to reduce particle size.
-
Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly using a magnetic stirrer until the CMC is fully hydrated and the solution is homogenous. This may take several hours.
-
Slowly add the weighed this compound powder to the vehicle while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at 2-8°C and protect it from light. Always re-homogenize by stirring before each use.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A suitable volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and the chosen polymer in the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting powder can be suspended in an aqueous vehicle for oral administration.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select an optimized formulation from the self-emulsifying region.
-
Accurately weigh the components of the selected formulation (oil, surfactant, co-surfactant) into a glass vial.
-
Heat the mixture in a water bath to 40°C to facilitate mixing.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved. Gentle warming may be required.
-
The resulting liquid SEDDS formulation can be administered directly by oral gavage or filled into capsules.
Visualizations
Caption: Simplified signaling pathway of ENMD-2076.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting logical relationships.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. japer.in [japer.in]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sybespharmacy.com [sybespharmacy.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. research.monash.edu [research.monash.edu]
- 9. scispace.com [scispace.com]
- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ENMD-2076 Tartrate Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance to ENMD-2076 Tartrate, a multi-targeted kinase inhibitor with activity against Aurora A, VEGFRs, and FGFRs.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
ENMD-2076 is an orally active, small molecule kinase inhibitor that targets multiple pathways crucial for tumor growth and survival.[1] Its primary targets include Aurora A kinase, a key regulator of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] By inhibiting these kinases, ENMD-2076 can disrupt cell division, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels that supply tumors with nutrients.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to ENMD-2076. What are the potential resistance mechanisms?
Resistance to ENMD-2076 can be multifaceted due to its multi-targeted nature. Potential mechanisms can be broadly categorized as:
-
On-Target Alterations: These are changes directly related to the drug's primary targets. A prominent example is the emergence of secondary mutations in the kinase domain of FGFR2, such as the N550 and V565 mutations, which can prevent effective drug binding.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. Common bypass pathways implicated in resistance to kinase inhibitors include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[7][8]
-
Phenotypic Changes: Cells may undergo changes in their biological state to evade drug-induced death. One observed mechanism of resistance to ENMD-2076 is the induction of a senescent phenotype, a state of irreversible growth arrest from which cells can sometimes recover.[2][9][10] Another potential mechanism is a switch in the cancer subtype.[2]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove ENMD-2076 from the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm that my cell line has developed resistance to ENMD-2076?
The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
This section provides a structured approach to investigating the potential mechanisms of ENMD-2076 resistance in your experimental model.
Problem 1: Decreased Potency of ENMD-2076 (Increased IC50)
If you observe a rightward shift in the dose-response curve and a higher IC50 value for ENMD-2076 in your cell line, it's crucial to investigate the underlying cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an observed increase in ENMD-2076 IC50.
Possible Cause 1: Alterations in Drug Targets
-
Suggested Action: Sequence the kinase domains of the primary targets of ENMD-2076, particularly FGFRs, in both your sensitive and resistant cell lines. Look for known resistance mutations (e.g., V565F "gatekeeper" mutation in FGFR).[5][6]
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Suggested Action: Use Western blotting or ELISA to examine the phosphorylation status of key proteins in downstream signaling pathways, such as Akt, mTOR, ERK1/2, in both sensitive and resistant cells, with and without ENMD-2076 treatment. Increased phosphorylation in the resistant line would suggest activation of a bypass pathway.[7][8]
Problem 2: Cells Stop Proliferating but Do Not Die After Treatment
If you observe that ENMD-2076 treatment leads to a cessation of cell growth without a significant increase in cell death, this could indicate a switch to a senescent phenotype.
Troubleshooting Workflow:
Caption: Investigating cellular senescence as a resistance mechanism.
Suggested Action:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Assay: This is a widely used biomarker for senescent cells.[1][5][11] Perform this staining on both sensitive and resistant cells treated with ENMD-2076. An increase in the number of blue-stained cells in the resistant population is indicative of senescence.
-
Western Blot for Senescence Markers: Analyze the protein levels of key cell cycle inhibitors associated with senescence, such as p16 and p21. Upregulation of these proteins in resistant cells following treatment would support the senescence hypothesis.
Data Presentation
Table 1: In Vitro IC50 Values of ENMD-2076 in a Panel of Breast Cancer Cell Lines
| Cell Line | Subtype | ER Status | HER2 Status | p53 Status | ENMD-2076 IC50 (µM) |
| HCC1954 | Basal | - | + | mut | 0.2 |
| SUM149PT | Basal | - | - | mut | 0.3 |
| BT-549 | Basal | - | - | mut | 0.4 |
| MDA-MB-468 | Basal | - | - | mut | 0.5 |
| HCC1143 | Basal | - | - | mut | 0.6 |
| HCC38 | Basal | - | - | mut | 0.7 |
| MDA-MB-231 | Basal | - | - | mut | 1.2 |
| BT-20 | Basal | - | - | mut | 2.5 |
| MCF-7 | Luminal | + | - | wt | 5.8 |
| T-47D | Luminal | + | - | mut | 7.1 |
| ZR-75-1 | Luminal | + | - | wt | 8.2 |
| SK-BR-3 | HER2+ | - | + | mut | 9.5 |
Data adapted from Diamond et al. (2013). This table demonstrates the differential sensitivity of various breast cancer cell lines to ENMD-2076.
Key Experimental Protocols
Protocol 1: Generation of an ENMD-2076 Resistant Cell Line
This protocol describes a dose-escalation method for developing a drug-resistant cancer cell line in vitro.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of ENMD-2076 in your parental cell line.
-
Initial Chronic Exposure: Culture the parental cells in media containing ENMD-2076 at a concentration equal to the IC50.
-
Monitor and Passage: Initially, expect significant cell death. Continue to culture the surviving cells, replacing the media with fresh drug-containing media every 3-4 days. Passage the cells as they become confluent.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of ENMD-2076 in the culture media. A common approach is to increase the dose by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose increases. Monitor for the emergence of a cell population that can proliferate at significantly higher concentrations of ENMD-2076 compared to the parental line.
-
Characterize the Resistant Line: Once a resistant line is established (e.g., tolerating 5-10 times the initial IC50), perform a full dose-response assay to quantify the new, higher IC50.
-
Cryopreserve: Cryopreserve the resistant cell line at different passage numbers for future experiments.
Protocol 2: Western Blot for Phosphorylated Aurora A (p-Aurora A)
This protocol allows for the assessment of Aurora A kinase activation.
-
Sample Preparation:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with ENMD-2076 at relevant concentrations (e.g., IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include an untreated control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total Aurora A and a loading control (e.g., GAPDH, β-actin) for normalization.
-
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells.[12][13][14][15]
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with ENMD-2076 as required for your experiment.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 1 ml of fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution (1 mg/ml X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Add 1 ml of staining solution to each well.
-
Incubate the plate at 37°C (without CO2) for 2-4 hours or overnight until a blue color develops in senescent cells.
-
-
Imaging and Quantification:
-
Wash the cells with PBS.
-
Acquire images using a bright-field microscope.
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Quantify the percentage of blue-stained (senescent) cells out of the total number of cells in multiple fields of view.
-
Signaling Pathway Diagrams
Caption: ENMD-2076 targets Aurora A, VEGFR, and FGFR signaling pathways.
Caption: Overview of on-target and off-target resistance to ENMD-2076.
References
- 1. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. raybiotech.com [raybiotech.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ENMD-2076 Tartrate Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to measuring ENMD-2076 Tartrate target engagement. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
ENMD-2076 is an orally active, small-molecule kinase inhibitor. Its primary mechanism of action involves the inhibition of several key pathways crucial for tumor growth and survival, including proliferation, angiogenesis, and cell cycle regulation.[1][2] Its principal molecular targets are Aurora A kinase and a range of angiogenic kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]
Q2: How can I directly measure the binding of ENMD-2076 to its kinase targets?
Direct target engagement can be quantified using in vitro kinase assays and cellular thermal shift assays (CETSA).
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In Vitro Kinase Assays: These assays utilize recombinant kinase enzymes to determine the concentration of ENMD-2076 required to inhibit 50% of the kinase activity (IC50). This provides a direct measure of the compound's potency against a specific kinase.[1][3]
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Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm that ENMD-2076 binds to its target proteins within a cellular environment.[4][5][6] The principle is that drug binding stabilizes the target protein, leading to an increase in its melting temperature.[4][5]
Q3: What are the key pharmacodynamic biomarkers to assess ENMD-2076 target engagement in cells and in vivo?
The most reliable pharmacodynamic biomarkers for ENMD-2076 are the phosphorylation levels of downstream substrates of its primary targets.
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For Aurora A Kinase Inhibition: A well-established biomarker is the phosphorylation of histone H3 at serine 10 (pHH3).[7][8] Inhibition of Aurora A by ENMD-2076 leads to a decrease in pHH3 levels.[7]
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For Angiogenic Kinase Inhibition (VEGFRs): The autophosphorylation of VEGFR2 (KDR) is a key indicator of target engagement.[1][9] Treatment with ENMD-2076 results in a sustained inhibition of VEGFR2 activation.[2] Additionally, plasma levels of soluble VEGFR2 (sVEGFR2) can be monitored in clinical settings.[10]
Q4: What are the expected cellular effects following target engagement by ENMD-2076?
Successful target engagement by ENMD-2076 leads to distinct cellular phenotypes:
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Cell Cycle Arrest: Inhibition of Aurora A kinase disrupts mitotic progression, leading to a G2/M phase cell cycle arrest.[3][9]
-
Induction of Apoptosis: Prolonged mitotic arrest and inhibition of survival signaling can lead to programmed cell death (apoptosis).[3]
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Anti-proliferative Effects: By inhibiting key kinases involved in cell division and growth signaling, ENMD-2076 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines.[1][2]
-
Anti-angiogenic Effects: Inhibition of VEGFR and FGFR signaling pathways prevents the formation of new blood vessels, a critical process for tumor growth and metastasis.[2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro kinase assays.
| Possible Cause | Troubleshooting Step |
| ATP Concentration | Ensure the ATP concentration used is at or near the Km for each specific kinase.[3] IC50 values are highly dependent on ATP concentration. |
| Enzyme Activity | Verify the activity of the recombinant kinase. Use a fresh batch of enzyme if necessary. Ensure the enzyme concentration results in approximately 30% phosphorylation of the substrate in the absence of the inhibitor.[3] |
| Compound Solubility | Check the solubility of ENMD-2076 in the assay buffer. Precipitated compound will lead to inaccurate concentrations. Consider using a different solvent or adjusting the buffer composition. |
| Assay Conditions | Maintain consistent incubation times and temperatures. Ensure the assay buffer components (e.g., MgCl2, DTT) are at the correct concentrations.[3][11] |
Problem 2: No significant change in pHH3 levels after ENMD-2076 treatment in cell culture.
| Possible Cause | Troubleshooting Step |
| Cell Cycle Synchronization | Aurora A activity and H3 phosphorylation peak during the G2/M phase. For a more robust signal, consider synchronizing the cells in G2/M prior to treatment. |
| Treatment Duration and Dose | Optimize the concentration and duration of ENMD-2076 treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing a decrease in pHH3. |
| Antibody Quality | Validate the specificity and sensitivity of the anti-phospho-Histone H3 (Ser10) antibody. Use a positive control (e.g., cells treated with a known Aurora kinase inhibitor) to confirm antibody performance.[7] |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivity to ENMD-2076.[7] Confirm that the chosen cell line expresses Aurora A and is sensitive to the anti-proliferative effects of the drug. |
Problem 3: Difficulty in detecting a thermal shift in CETSA experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Heating Conditions | The temperature range for the heat challenge is critical. Perform a temperature gradient experiment to identify the optimal melting temperature (Tm) of the target protein in your specific cell line.[4] |
| Insufficient Drug Concentration | Ensure that the concentration of ENMD-2076 used is sufficient to achieve target saturation in the cells. This may be significantly higher than the in vitro IC50 value. |
| Protein Abundance | The target protein may be of low abundance, making detection difficult. Consider using a more sensitive detection method or enriching the protein fraction of interest. |
| Target Destabilization | In some cases, ligand binding can destabilize a protein, leading to a negative thermal shift.[6] Analyze the data for both positive and negative shifts in the melting curve. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) |
| Aurora A | 14[1][3] |
| Flt3 | 1.86[3] |
| VEGFR2/KDR | 7 - 58.2[9][10] |
| Aurora B | 350[1][9] |
| FGFR1 | 92.7 - 93[9][10] |
| FGFR2 | 70.8 - 71[9][10] |
| c-Kit | 120[10] |
| PDGFRα | 56.4[9] |
| SRC | 20.2[3] |
Table 2: Anti-proliferative Activity of ENMD-2076 in Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) |
| Human Solid Tumor and Hematopoietic Cancer Cell Lines | 0.025 - 0.7[1][2] |
| Human Leukemia Cell Lines | 0.025 - 0.53[9] |
| Myeloma Cell Lines | 2.99 - 7.06[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Histone H3 (Ser10)
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of ENMD-2076 or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Histone H3 (Ser10).[7] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., total Histone H3 or Actin).
Protocol 2: In Vitro Aurora A Kinase Assay
-
Assay Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[12]
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase buffer.
-
Kinase Reaction: In a microplate, add the recombinant Aurora A kinase, the kinase substrate (e.g., Kemptide), and the diluted ENMD-2076.
-
Initiate Reaction: Start the reaction by adding ATP at a concentration close to its Km for Aurora A.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12]
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Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[12]
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of ENMD-2076 and determine the IC50 value using non-linear regression.
Visualizations
Caption: Signaling pathways inhibited by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetmol.cn [targetmol.cn]
- 12. promega.com [promega.com]
ENMD-2076 Tartrate degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential troubleshooting of ENMD-2076 Tartrate in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is the L-(+)-tartaric acid salt of ENMD-981693.[1] It is an orally active, multi-targeted kinase inhibitor with both anti-proliferative and anti-angiogenic properties.[2] Its primary targets include Aurora Kinase A and Flt3, but it also shows inhibitory activity against a range of other kinases involved in angiogenesis and cell proliferation, such as VEGFR2/KDR, FGFR1/2, and PDGFRα.[1][3][4] By inhibiting these pathways, ENMD-2076 can induce G2/M cell cycle arrest and apoptosis in cancer cells.[3][5]
2. How should this compound powder be stored?
Proper storage is crucial to maintain the stability and efficacy of the compound. The following table summarizes the recommended storage conditions for this compound powder.
| Storage Condition | Duration |
| -20°C | Long-term (months to years)[6] |
| 0-4°C | Short-term (days to weeks)[6] |
| Ambient Temperature | Stable for several weeks during ordinary shipping[6] |
It is recommended to store the powder in a dry, dark place.[6]
3. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in DMSO.[6][7] For in vitro experiments, a stock solution of up to 100 mg/mL in fresh DMSO can be prepared.[1] It is noted to be insoluble in ethanol.[7]
4. How should stock solutions of this compound be stored?
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][3] The stability of stock solutions under different storage conditions is outlined below.
| Storage Condition | Duration |
| -80°C in solvent | Up to 1 year[1] |
| -20°C in solvent | Up to 1 month[1][3] |
5. Are there any specific handling precautions for this compound?
Yes, the following precautions should be taken when handling this compound:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to maintain product stability.[1][3]
-
Protect from Light: Store in a dark place to prevent potential photodegradation.[6]
-
For Research Use Only: This product is intended for laboratory research purposes and is not for human or veterinary use.[6]
Troubleshooting Guide
Issue: My this compound solution has visible precipitation.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for this compound solution precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Based on the molecular weight of 525.56 g/mol , calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 5.26 mg in 1 mL of DMSO).[6][7] c. Add the calculated volume of fresh DMSO to the vial of this compound. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][3]
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting multiple key signaling pathways involved in cell cycle progression and angiogenesis. The diagram below illustrates its primary targets.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ENMD-2076 L-(+)-Tartaric acid | CAS#:1291074-87-7 | Chemsrc [chemsrc.com]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. apexbt.com [apexbt.com]
Cell line-specific responses to ENMD-2076 Tartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ENMD-2076 Tartrate in pre-clinical research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific responses to this multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
ENMD-2076 is an orally bioavailable small molecule that acts as a multi-targeted kinase inhibitor.[1][2] Its primary mechanism involves the inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Additionally, it targets several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][5] This dual action on both cell proliferation and blood vessel formation contributes to its anti-tumor activity.[1][3]
Q2: Which cancer cell lines are most sensitive to ENMD-2076?
ENMD-2076 has demonstrated anti-proliferative activity against a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][6] Sensitivity can vary based on the genetic background of the cell line. For instance, breast cancer cell lines lacking estrogen receptor expression and HER2 amplification tend to show more robust activity.[4] Within triple-negative breast cancer models, cell lines with mutated p53 and consequently higher p53 protein expression exhibit greater sensitivity.[4] Myeloma cell lines have also shown significant cytotoxicity to ENMD-2076.[6]
Q3: What are the expected downstream cellular effects of ENMD-2076 treatment?
Treatment with ENMD-2076 typically leads to G2/M phase cell cycle arrest and induction of apoptosis.[6][7] The inhibition of Aurora A kinase disrupts mitotic spindle formation, leading to mitotic catastrophe in cancer cells.[8][9] In some cell lines, ENMD-2076 can also induce senescence, a state of irreversible cell cycle arrest.[4][10] Furthermore, its anti-angiogenic properties can lead to a reduction in microvessel density in tumor models.[11]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro studies, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture media (typically <0.1%). Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected anti-proliferative activity | Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. | Verify the reported IC50 for your cell line from the literature. Consider using a more sensitive cell line as a positive control. Evaluate the expression of biomarkers associated with sensitivity, such as p53 mutation status.[4] |
| Drug degradation: Improper storage or handling of ENMD-2076 may lead to loss of activity. | Ensure the compound is stored as recommended. Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| Sub-optimal experimental conditions: Assay duration or cell seeding density may not be appropriate. | Optimize the incubation time with the drug (e.g., 48, 72, or 96 hours). Ensure that the cells are in the exponential growth phase at the time of treatment. | |
| Inconsistent results between experiments | Variability in cell culture: Passage number and cell health can influence drug response. | Use cells with a consistent and low passage number for all experiments.[3] Regularly check for mycoplasma contamination. |
| Pipetting errors: Inaccurate preparation of drug dilutions can lead to variability. | Calibrate pipettes regularly. Prepare a master mix of the drug dilutions to minimize variability between replicate wells. | |
| High background in apoptosis or cell cycle assays | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can induce cytotoxicity. | Ensure the final solvent concentration in the culture media is non-toxic (typically ≤0.1%). Include a vehicle-only control in your experimental setup. |
| Cell stress: Sub-optimal cell culture conditions can lead to baseline levels of apoptosis. | Handle cells gently during seeding and treatment. Ensure proper incubator conditions (temperature, CO2, humidity). |
Data Presentation: Cell Line-Specific Responses
The following tables summarize the in vitro anti-proliferative activity of ENMD-2076 across various cancer cell lines.
Table 1: IC50 Values of ENMD-2076 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IM9 | Multiple Myeloma | 2.99 - 7.06 |
| ARH-77 | Multiple Myeloma | 2.99 - 7.06 |
| U266 | Multiple Myeloma | 2.99 - 7.06 |
| RPMI 8226 | Multiple Myeloma | 2.99 - 7.06 |
| MM.1S | Multiple Myeloma | 2.99 - 7.06 |
| MM.1R | Multiple Myeloma | 2.99 - 7.06 |
| NCI-H929 | Multiple Myeloma | 2.99 - 7.06 |
| MV4;11 | Leukemia | 0.025 |
| U937 | Lymphoma | Data not specified |
Data for multiple myeloma cell lines are presented as a range as per the source.[6] The IC50 for MV4;11 is notably lower than other leukemia cell lines.[7]
Table 2: IC50 Values of ENMD-2076 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal Cancer | Nanomolar range |
| MDA-MB-468 | Triple-Negative Breast Cancer | Sensitive |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive |
Specific IC50 values for many solid tumor cell lines are broadly stated to be in the range of 0.025 to 0.7 µmol/L.[1] Sensitivity in breast cancer cell lines is noted, particularly in triple-negative subtypes.[4]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of ENMD-2076.[3]
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of approximately 500 cells per well. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of ENMD-2076 in culture medium. The concentration range should span from approximately 0.3 nM to 125 µM to determine the IC50 value.[3] Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Signal Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This is a generalized protocol based on descriptions of in vivo experiments with ENMD-2076.[3][12]
-
Cell Implantation: Subcutaneously inject 2 x 10^6 to 30 x 10^6 cancer cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NCr nude or CB.17 SCID).[3]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 500-750 mm³).[3]
-
Treatment Administration: Administer ENMD-2076 orally once daily. Doses used in pre-clinical models have ranged from 100 to 200 mg/kg.[12] A vehicle control group should be included.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated proteins) or for immunohistochemical analysis of proliferation markers (e.g., Ki-67).[12]
Mandatory Visualizations
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ENMD-2076 Tartrate and Other Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ENMD-2076 Tartrate with other prominent Aurora kinase inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Their overexpression is frequently observed in various cancers, making them a compelling target for anti-cancer therapies.[1][2] Aurora kinase inhibitors aim to disrupt the cell cycle, leading to apoptosis in cancer cells. These inhibitors are broadly classified based on their selectivity for different Aurora kinase isoforms (A, B, and C).
This compound: A Multi-Targeted Kinase Inhibitor
ENMD-2076 is a novel, orally active small molecule that demonstrates a unique multi-targeted approach.[3][4] It selectively inhibits Aurora A kinase and also targets several kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[3][4] This dual mechanism of anti-proliferative and anti-angiogenic activity distinguishes ENMD-2076 from many other Aurora kinase inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ENMD-2076 and other notable Aurora kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.
| Kinase Target | ENMD-2076 | Alisertib (MLN8237) | Danusertib (PHA-739358) | Barasertib (AZD1152-HQPA) | Tozasertib (VX-680) |
| Aurora A | 14 nM[5][6] | 1.2 nM[3] | 13 nM[1][7] | 1369 nM[8] | 0.6 nM (Ki)[9] |
| Aurora B | 350 nM[5][6] | 396.5 nM[3] | 79 nM[1][7] | 0.37 nM[4][10] | 18 nM (Ki)[9] |
| Aurora C | - | - | 61 nM[1][7] | 17.0 nM (Ki)[8] | 4.6 nM (Ki)[9] |
| VEGFR2 (KDR) | 58.2 nM[11] | - | >1000 nM[12] | - | - |
| FGFR1 | 92.7 nM[11] | - | 47 nM[12] | - | - |
| FGFR2 | 70.8 nM[11] | - | - | - | - |
| Flt3 | 1.86 nM[11] | - | - | - | 30 nM (Ki)[2] |
| Abl | - | - | 25 nM[1] | - | 30 nM (Ki)[2] |
| Src | 56.4 nM[11] | - | - | - | - |
| PDGFRα | 56.4 nM[11] | - | - | - | - |
| c-Kit | 120 nM[6] | - | >1000 nM[12] | - | - |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target kinase's activity in vitro. Ki values represent the inhibition constant. Values are compiled from various sources and experimental conditions may differ.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Aurora kinase signaling pathway and points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a sulforhodamine B (SRB) cell proliferation assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Aurora kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation :
-
Dilute recombinant human Aurora A or Aurora B kinase to the desired concentration in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the substrate (e.g., Kemptide) and ATP at a concentration equal to the Km for the specific kinase.
-
Perform serial dilutions of the test inhibitor (e.g., ENMD-2076) in the kinase reaction buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Include controls for no kinase (background) and no inhibitor (100% activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis :
Cell Proliferation Assay (Sulforhodamine B Assay)
This colorimetric assay is used to determine cytotoxicity and cell growth inhibition.[15][16]
-
Cell Seeding :
-
Culture adherent cancer cell lines in appropriate media.
-
Trypsinize and seed the cells into 96-well microtiter plates at a density of 2,000-5,000 cells per well.
-
Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of the Aurora kinase inhibitors in the culture medium.
-
Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various inhibitor concentrations.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 to 96 hours.
-
-
Cell Fixation and Staining :
-
Terminate the experiment by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Absorbance Measurement and Analysis :
-
Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plates for 5-10 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (the concentration that causes 50% growth inhibition).[17][18]
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation :
-
Harvest cancer cells (e.g., human colorectal carcinoma HT-29) from culture.
-
Subcutaneously inject a suspension of 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration :
-
Administer the Aurora kinase inhibitor (e.g., ENMD-2076) or vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection, depending on the compound's formulation and study design.
-
Dosing schedules can vary, for example, once daily for a specified number of days.
-
-
Efficacy Evaluation :
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like phospho-histone H3).
-
-
Data Analysis :
Conclusion
This compound presents a compelling profile as a multi-targeted kinase inhibitor with potent activity against Aurora A and key angiogenic kinases. Its broader mechanism of action, combining anti-proliferative and anti-angiogenic effects, differentiates it from more selective Aurora kinase inhibitors like Alisertib (Aurora A specific) and Barasertib (Aurora B specific), as well as pan-Aurora inhibitors such as Danusertib and Tozasertib. The choice of an appropriate inhibitor will depend on the specific research question and the cancer type being investigated, with the multi-targeted nature of ENMD-2076 offering a potential advantage in tumors where both proliferation and angiogenesis are critical drivers of disease progression. The provided data and protocols serve as a valuable resource for the continued investigation and development of this class of anti-cancer agents.
References
- 1. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An Objective Comparison of ENMD-2076 Tartrate and Paclitaxel in Breast Cancer
A comprehensive guide for researchers and drug development professionals, presenting available efficacy data and experimental protocols for the Aurora kinase inhibitor ENMD-2076 and the microtubule inhibitor paclitaxel in the context of breast cancer. This report provides an indirect comparison based on separate preclinical and clinical studies, as no head-to-head trials have been identified.
Executive Summary
ENMD-2076 tartrate, a multi-target Aurora kinase and angiogenic inhibitor, has demonstrated clinical activity in a subset of patients with pre-treated metastatic triple-negative breast cancer (TNBC). Paclitaxel, a well-established chemotherapeutic agent, remains a standard of care in the treatment of various breast cancer subtypes. This guide synthesizes the available data for both agents, offering a detailed look at their mechanisms of action, preclinical efficacy in breast cancer models, and clinical trial outcomes. While a direct comparative analysis is not possible due to the absence of head-to-head studies, this document provides a structured side-by-side presentation of the existing evidence to inform future research and development.
Mechanism of Action
This compound: A Multi-Targeted Kinase Inhibitor
ENMD-2076 is an orally bioavailable small molecule that primarily targets Aurora kinase A, a key regulator of mitosis.[1] Its mechanism of action also involves the inhibition of several angiogenic kinases, including VEGFRs and FGFRs.[1][2] In breast cancer models, ENMD-2076 has been shown to induce G2/M cell-cycle arrest, apoptosis, and inhibit proliferation.[3][4] Notably, its activity is reported to be more robust in TNBC cell lines.[3][5] Preclinical studies suggest that sensitivity to ENMD-2076 may be associated with p53 mutation status and increased p53 expression.[4][5]
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel, a member of the taxane class of drugs, exerts its cytotoxic effects by binding to the β-subunit of tubulin and stabilizing microtubules.[6] This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]
Preclinical Efficacy in Breast Cancer Models
This compound
Preclinical studies have demonstrated the anti-tumor activity of ENMD-2076 in various breast cancer cell lines and xenograft models.[3][4]
-
In Vitro Studies: ENMD-2076 has shown potent antiproliferative activity against a panel of breast cancer cell lines, with greater sensitivity observed in estrogen receptor (ER)-negative and HER2-non-amplified lines.[5]
-
In Vivo Studies: In TNBC xenograft models (MDA-MB-468 and MDA-MB-231), oral administration of ENMD-2076 resulted in significant tumor growth inhibition and, in some cases, static growth.[3] Studies in patient-derived xenograft (PDX) models of p53-mutated TNBC also confirmed its antitumor activity.[4][7]
Paclitaxel
The preclinical efficacy of paclitaxel in breast cancer is well-documented and has formed the basis for its widespread clinical use. Numerous studies have demonstrated its ability to inhibit the growth of breast cancer cell lines and tumors in animal models.
Clinical Efficacy in Breast Cancer
This compound: Phase II Trial in TNBC
A single-arm, two-stage Phase II clinical trial (NCT01639248) evaluated the efficacy and safety of single-agent ENMD-2076 in 41 patients with pre-treated, locally advanced or metastatic TNBC.[8][9]
| Efficacy Endpoint | Result |
| 6-Month Clinical Benefit Rate (CBR) | 16.7% (95% CI, 6-32.8%)[8][9] |
| 4-Month Clinical Benefit Rate (CBR) | 27.8% (95% CI, 14-45.2%)[8][9] |
| Partial Response (PR) | 2 patients[8][9] |
| Average Duration of Benefit | 6.5 cycles[8][9] |
| Median Progression-Free Survival (PFS) | 1.84 months (95% CI, 1.81-3.68)[9] |
Common Adverse Events (Grade ≥3): Hypertension, fatigue, diarrhea, and nausea were among the most frequently reported adverse events.[8]
Paclitaxel: Established Clinical Efficacy
Paclitaxel is a cornerstone of chemotherapy for breast cancer, with extensive clinical data supporting its efficacy in both early-stage and metastatic settings. Its efficacy varies depending on the breast cancer subtype, line of therapy, and combination regimen. A direct comparison of efficacy data with the single-arm ENMD-2076 trial is not feasible. However, paclitaxel-based regimens have demonstrated objective response rates ranging from 20% to over 60% in metastatic breast cancer, depending on the patient population and treatment history.
Experimental Protocols
ENMD-2076 Phase II Clinical Trial (NCT01639248) Methodology
-
Study Design: A dual-institution, single-arm, two-stage, phase II clinical trial.[8]
-
Patient Population: Patients with locally advanced or metastatic TNBC who had received one to three prior lines of chemotherapy in the advanced setting.[8]
-
Treatment Regimen: ENMD-2076 was administered orally at a dose of 250 mg once daily in 4-week cycles until disease progression or unacceptable toxicity.[8]
-
Primary Endpoint: 6-month clinical benefit rate (CBR).[8]
-
Secondary Endpoints: Progression-free survival (PFS), safety, pharmacokinetic profile, and biologic correlates in tumor biopsies.[8]
ENMD-2076 Preclinical Xenograft Study Methodology
-
Cell Lines and Animal Models: MDA-MB-468 and MDA-MB-231 TNBC cell lines were used to establish orthotopic xenografts in athymic nude mice.[3]
-
Treatment: Mice with established tumors were treated with ENMD-2076 (e.g., 100 mg/kg) or vehicle control via oral gavage once daily.[3]
-
Efficacy Assessment: Tumor growth was monitored regularly, and at the end of the study, tumors were excised for further analysis, including immunohistochemistry for markers of proliferation and apoptosis.[3]
Discussion and Future Directions
The available data suggest that this compound has a manageable safety profile and demonstrates clinical activity in a heavily pre-treated TNBC population, a group with high unmet medical need. Its unique mechanism of action, targeting both cell division and angiogenesis, provides a strong rationale for further investigation.
Paclitaxel remains a critical therapeutic option for breast cancer. The development of novel formulations, such as oral paclitaxel, aims to improve convenience and potentially reduce certain toxicities.[10]
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to ENMD-2076.[5] Given the distinct mechanisms of action, combination studies of ENMD-2076 with other agents, including taxanes, could be a promising strategy. Studies exploring the combination of other Aurora kinase inhibitors with taxanes have shown potential for enhanced antitumor efficacy, suggesting a possible synergistic effect that warrants investigation for ENMD-2076 and paclitaxel.[11][12] A randomized controlled trial directly comparing ENMD-2076 with standard-of-care chemotherapy, such as paclitaxel, would be necessary to definitively establish its comparative efficacy and role in the treatment landscape of breast cancer.
References
- 1. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 2. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive biomarkers of sensitivity to the aurora and angiogenic kinase inhibitor ENMD-2076 in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Proteomic profiling identifies upregulation of aurora kinases causing resistance to taxane-type chemotherapy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of ENMD-2076 Tartrate: A Comparative Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-tumor effects of ENMD-2076 tartrate, a potent orally bioavailable inhibitor of Aurora A kinase and multiple angiogenic kinases. Through a detailed examination of preclinical data, this document compares the efficacy of ENMD-2076 with other anti-cancer agents, presents detailed experimental protocols for key in vivo studies, and visualizes the critical pathways and workflows involved.
Executive Summary
ENMD-2076 has demonstrated significant single-agent anti-tumor activity across a range of preclinical cancer models, including breast, colorectal, and hepatocellular carcinoma. Its dual mechanism of action, targeting both mitotic progression and tumor angiogenesis, offers a compelling therapeutic strategy. Comparative studies have shown that ENMD-2076's efficacy is superior to standard-of-care agents like sorafenib and conventional chemotherapy in certain cancer types. This guide serves as a resource for researchers seeking to understand and potentially build upon the existing in vivo validation of this compound.
Comparative Efficacy of ENMD-2076
The anti-tumor activity of ENMD-2076 has been benchmarked against other established anti-cancer agents in vivo, demonstrating its potential as a potent therapeutic.
Hepatocellular Carcinoma (HCC) Xenograft Models
In a comparative study utilizing three different human HCC cell line-derived xenograft models (SMMC-7721, QGY-7703, and HepG2), ENMD-2076 exhibited significantly greater tumor growth inhibition (TGI) than sorafenib, doxorubicin, and 5-fluorouracil (5-FU).
| Treatment Group | SMMC-7721 TGI (%) | QGY-7703 TGI (%) | HepG2 TGI (%) |
| ENMD-2076 (100 mg/kg) | 73.67 | 76.59 | 80.12 |
| Sorafenib | 48.63 | 51.43 | 57.60 |
| Doxorubicin (1 mg/kg) | Lower than ENMD-2076 | Lower than ENMD-2076 | Lower than ENMD-2076 |
| 5-FU (30 mg/kg) | Lower than ENMD-2076 | Lower than ENMD-2076 | Lower than ENMD-2076 |
Table 1: Comparison of Tumor Growth Inhibition in HCC Xenograft Models.
Signaling Pathways and Mechanism of Action
ENMD-2076 exerts its anti-tumor effects through the inhibition of key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary targets of ENMD-2076.
Experimental Protocols
Detailed methodologies for the in vivo validation of ENMD-2076 are provided below, enabling researchers to replicate and build upon these findings.
Human Tumor Xenograft Models
This workflow outlines the key steps involved in establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of ENMD-2076.
Materials and Methods:
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-468 breast cancer, HT-29 colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum.
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 2.5 x 10^6 cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. ENMD-2076 is prepared in sterile water and administered daily via oral gavage at doses ranging from 100 to 200 mg/kg. The control group receives the vehicle (sterile water).
-
Efficacy Evaluation: Tumor volume is measured 2-3 times weekly using calipers, and calculated using the formula: (length x width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis.
Pharmacodynamic Analysis
To assess the biological effects of ENMD-2076 on tumor tissue, immunohistochemistry (IHC) is performed to measure key biomarkers of proliferation and Aurora kinase inhibition.
Protocol for Phospho-Histone H3 (pHH3) Staining:
-
Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with a rabbit monoclonal antibody against phospho-histone H3 (Ser10) (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated anti-rabbit secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The number of pHH3-positive cells is quantified per unit area to assess the mitotic index.
Conclusion
The in vivo data presented in this guide strongly support the anti-tumor efficacy of this compound. Its superiority over existing therapies in certain preclinical models, combined with a well-defined mechanism of action, positions ENMD-2076 as a promising candidate for further clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.
Biomarkers for ENMD-2076 Tartrate Sensitivity: A Comparative Guide for Researchers
An in-depth analysis of ENMD-2076 Tartrate, a multi-target kinase inhibitor, and its predictive biomarkers, with a comparative look at alternative therapies. This guide provides researchers, scientists, and drug development professionals with the essential data and experimental protocols to evaluate ENMD-2076's potential in preclinical and clinical research.
This compound is an orally active small molecule that uniquely targets both cell proliferation and angiogenesis by inhibiting Aurora A kinase and multiple receptor tyrosine kinases, including VEGFRs and FGFRs.[1][2] Its dual mechanism of action has shown promise in various cancer models, particularly in triple-negative breast cancer (TNBC) and ovarian cancer. This guide synthesizes key findings on biomarkers that may predict sensitivity to ENMD-2076 and compares its performance with other targeted therapies.
Mechanism of Action and Targeted Signaling Pathways
ENMD-2076 exerts its anti-cancer effects by disrupting key cellular processes. Its primary targets include:
-
Aurora A Kinase: A key regulator of mitosis, its inhibition leads to defects in spindle assembly and ultimately, apoptosis.[3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Fibroblast Growth Factor Receptors (FGFRs): Similar to VEGFRs, FGFRs are involved in angiogenesis and tumor cell proliferation.
-
Other Kinases: ENMD-2076 also shows activity against other kinases such as Flt3, c-Kit, and Src.[4]
Below is a diagram illustrating the signaling pathways targeted by ENMD-2076.
Caption: ENMD-2076 inhibits Aurora A kinase and key angiogenic pathways.
Biomarkers for ENMD-2076 Sensitivity and Resistance
Several preclinical and clinical studies have identified potential biomarkers to predict tumor response to ENMD-2076.
Sensitivity Biomarkers
-
p53 Mutation Status: In preclinical models of triple-negative breast cancer, cell lines with a p53 mutation and increased p53 expression demonstrated greater sensitivity to ENMD-2076, leading to increased apoptosis.[5][6][7]
-
p73 Expression: Increased expression of the p53-family member, p73, has been correlated with a sensitive phenotype in p53-mutated TNBC models.[6][8]
-
Triple-Negative Breast Cancer (TNBC) Subtype: Preclinical data suggests that TNBC cell lines are generally more sensitive to ENMD-2076 compared to other breast cancer subtypes.[9]
Resistance Biomarkers
-
Senescence: The induction of a senescent phenotype, rather than apoptosis, has been associated with both intrinsic and acquired resistance to ENMD-2076 in TNBC models.[6]
-
TNBC Subtype Switching: A switch from a luminal androgen receptor to a basal-like subtype has been observed at the time of acquired resistance in preclinical TNBC models.[2][6]
Performance Data and Comparison with Alternatives
The efficacy of ENMD-2076 has been evaluated in numerous cancer cell lines and in vivo models. The following tables provide a summary of its performance and a comparison with other relevant targeted therapies.
In Vitro Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) |
| Aurora A | 14 |
| Flt3 | 1.86 |
| KDR/VEGFR2 | 58.2 |
| Flt4/VEGFR3 | 15.9 |
| FGFR1 | 92.7 |
| FGFR2 | 70.8 |
| Src | 56.4 |
| PDGFRα | 56.4 |
| Aurora B | 350 |
Data sourced from MedchemExpress and AACR Journals.[4][9]
Anti-proliferative Activity of ENMD-2076 in Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | ||
| MDA-MB-468 | Triple-Negative | ~0.5 |
| MDA-MB-231 | Triple-Negative | ~1.5 |
| Leukemia | ||
| MV4;11 | Acute Myeloid Leukemia | 0.025 |
| U937 | Histiocytic Lymphoma | ~0.5 |
| Multiple Myeloma | ||
| H929 | Plasmacytoma | ~3.8 |
Data represents a selection from various studies. IC50 values can vary based on experimental conditions.[1][9][10]
Comparison with Alternative Therapies
Direct head-to-head comparative studies of ENMD-2076 with other targeted agents are limited. The following tables present data from separate studies to provide an indirect comparison with other Aurora kinase inhibitors and anti-angiogenic agents.
Comparison with other Aurora Kinase Inhibitors (Preclinical Data)
| Drug | Primary Target | IC50 (Aurora A, nM) | IC50 (Aurora B, nM) | Cancer Models with Activity |
| ENMD-2076 | Aurora A, VEGFR, FGFR | 14 | 350 | TNBC, Ovarian, Leukemia, Multiple Myeloma |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | Neuroblastoma, Ewing Sarcoma, ALL |
| Barasertib (AZD1152) | Aurora B | 1400 | <1 | AML, Solid Tumors |
Data compiled from various preclinical studies.[3][11]
Comparison with Anti-Angiogenic Agents in Relevant Cancer Types
| Drug | Mechanism | Cancer Type | Key Clinical Trial Finding (Progression-Free Survival) |
| ENMD-2076 | VEGFR/FGFR inhibitor | Metastatic TNBC | 4-month Clinical Benefit Rate: 27.8% [8][12] |
| Bevacizumab | Anti-VEGF-A mAb | Metastatic TNBC (with paclitaxel) | Median PFS: 11.8 months vs 5.9 months for paclitaxel alone |
| Bevacizumab | Recurrent Ovarian Cancer | Median PFS: 6.7 months vs 3.4 months for chemotherapy alone[13] | |
| Sunitinib | Multi-tyrosine kinase inhibitor (VEGFR, PDGFR) | Metastatic Breast Cancer | No significant improvement in PFS compared to standard of care |
Clinical trial data is presented for context and is not from direct head-to-head comparisons.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of ENMD-2076.
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to determine cytotoxicity and cell proliferation.
Caption: A simplified workflow for the Sulforhodamine B (SRB) assay.
Protocol Summary:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined density.[1][15]
-
Drug Incubation: After 24 hours, add serial dilutions of the test compound and incubate for a further 48-96 hours.[8]
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[15]
-
Staining: Wash plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.[1]
-
Washing: Remove unbound dye by washing four times with 1% (v/v) acetic acid.[15]
-
Solubilization and Measurement: Air dry the plates, then add 10 mM Tris base solution to solubilize the bound dye. Measure the optical density at 540 nm.[1]
In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for conducting in vivo tumor xenograft studies.
Protocol Summary:
-
Cell Preparation and Implantation: Harvest cancer cells and implant them subcutaneously or orthotopically into immunocompromised mice.[3]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize animals into treatment and control groups.[9]
-
Drug Administration: Administer ENMD-2076 or vehicle control orally at the specified dose and schedule.[9]
-
Monitoring and Endpoint: Measure tumor dimensions and body weight regularly. The study concludes when tumors in the control group reach a predetermined size or after a set duration.[3]
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of biomarkers by immunohistochemistry or other methods.[7]
Immunohistochemistry (IHC) for Biomarker Analysis
IHC is used to detect the presence and localization of specific proteins in tissue samples.
Protocol Summary:
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.[16]
-
Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate through a series of graded ethanol washes.[14]
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in citrate buffer) to unmask the antigenic sites.[14]
-
Blocking and Antibody Incubation: Block non-specific binding with serum and then incubate with primary antibodies against biomarkers of interest (e.g., p53, Ki-67, CD34).[16]
-
Detection: Use a labeled secondary antibody and a chromogenic substrate to visualize the protein of interest.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount with a permanent mounting medium.[14]
Conclusion
This compound is a promising multi-targeted kinase inhibitor with a unique profile of inhibiting both cell proliferation and angiogenesis. Preclinical and clinical data have identified potential biomarkers, such as p53 mutation status and the TNBC subtype, which may help in selecting patients who are most likely to respond to this therapy. While direct comparative data with other targeted agents is still emerging, the information presented in this guide provides a solid foundation for researchers to design and interpret studies involving ENMD-2076 and to objectively evaluate its therapeutic potential against other treatment modalities. Further investigation into the identified biomarkers and mechanisms of resistance will be crucial for the successful clinical development of ENMD-2076.
References
- 1. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models [en-cancer.fr]
- 6. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive biomarkers of sensitivity to the aurora and angiogenic kinase inhibitor ENMD-2076 in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Angiogenesis in Breast Cancer: Current Evidence and Future Perspectives of Novel Anti-Angiogenic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical experience with aurora kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bevacizumab in ovarian cancer therapy: current advances, clinical challenges, and emerging strategies - PMC [pmc.ncbi.nlm.nih.gov]
ENMD-2076 Tartrate: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the cross-reactivity profile of ENMD-2076 Tartrate, a potent and orally bioavailable multi-kinase inhibitor. By objectively comparing its performance with other established multi-kinase inhibitors, Sunitinib and Sorafenib, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and research endeavors.
Executive Summary
ENMD-2076 is a novel small molecule inhibitor with a primary mechanism of action targeting key pathways in tumor growth and survival, including angiogenesis and cell cycle progression. Its principal targets are Aurora A kinase and the FMS-like tyrosine kinase 3 (Flt3).[1][2] Beyond these, it exhibits significant inhibitory activity against a range of other kinases, including those involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted profile presents both therapeutic opportunities and the potential for off-target effects, making a thorough understanding of its cross-reactivity essential.
Kinase Inhibition Profile of this compound
ENMD-2076 has been extensively profiled against a wide panel of kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets and key off-targets.
| Kinase Target | ENMD-2076 IC50 (nM) |
| Flt3 | 1.86 |
| Aurora A | 14 |
| KDR (VEGFR2) | 58.2 |
| VEGFR3 | 15.9 |
| FGFR1 | 92.7 |
| FGFR2 | 70.8 |
| Src | 56.4 |
| PDGFRα | 56.4 |
| Aurora B | 350 |
| c-Kit | 120 |
| RET | 10.4 |
| CSF1R (FMS) | 20.2 |
| LCK | - |
| NTRK1 (TrkA) | - |
Screening of ENMD-2076 at a concentration of 1 µmol/L against a panel of 100 kinases revealed that for the majority of these kinases, the inhibition was less than 50%, indicating a degree of selectivity.[3]
Comparative Kinase Inhibition: ENMD-2076 vs. Sunitinib vs. Sorafenib
To provide a clearer perspective on the cross-reactivity of ENMD-2076, its inhibitory profile is compared with two other widely used multi-kinase inhibitors, Sunitinib and Sorafenib.
| Kinase Target | ENMD-2076 IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| Primary Targets | |||
| Aurora A | 14 | - | - |
| Flt3 | 1.86 | 50 | 58 |
| KDR (VEGFR2) | 58.2 | 80 | 90 |
| PDGFRβ | - | 2 | 57 |
| c-Kit | 120 | Potent Inhibitor | 68 |
| Raf-1 | - | - | 6 |
| B-Raf | - | - | 22 |
| Common Off-Targets | |||
| VEGFR1 | - | Potent Inhibitor | 26 |
| VEGFR3 | 15.9 | Potent Inhibitor | 20 |
| PDGFRα | 56.4 | Potent Inhibitor | - |
| FGFR1 | 92.7 | >10-fold less potent than VEGFR2/PDGFR | 580 |
| FGFR2 | 70.8 | - | - |
| Src | 56.4 | >10-fold less potent than VEGFR2/PDGFR | - |
| RET | 10.4 | Potent Inhibitor | 43 |
This comparative analysis highlights the unique profile of ENMD-2076, with its potent inhibition of Aurora A, a feature not shared by Sunitinib or Sorafenib. While all three inhibitors target key angiogenic kinases like VEGFR and PDGFR, the relative potencies differ, which may translate to different efficacy and toxicity profiles.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathways targeted by ENMD-2076 and comparator drugs.
Caption: Workflow for biochemical and cellular assays.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of ENMD-2076 against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases were obtained from commercial sources. Corresponding peptide substrates were used for each kinase.
-
Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: ENMD-2076 was serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase, peptide substrate, and ENMD-2076 were pre-incubated in the assay buffer. The reaction was initiated by the addition of ATP at a concentration equivalent to its Km for each specific kinase.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The extent of substrate phosphorylation was quantified using a suitable detection method, such as the Z'-Lyte Kinase Assay Kit (Invitrogen), which measures the change in fluorescence upon substrate phosphorylation.
-
Data Analysis: The percentage of kinase inhibition was calculated for each concentration of ENMD-2076. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.
Cellular Proliferation Assays
Objective: To assess the antiproliferative effect of ENMD-2076 on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines were cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Compound Treatment: After allowing the cells to adhere overnight, they were treated with a range of concentrations of ENMD-2076 for a specified duration (typically 72 to 96 hours).
-
Cell Viability Measurement: Cell viability was assessed using one of the following methods:
-
Sulforhodamine B (SRB) Assay: Cells were fixed with trichloroacetic acid, stained with SRB dye, and the bound dye was solubilized. The absorbance was measured at 510 nm.
-
Alamar Blue Assay: Alamar Blue reagent was added to the cells, and after a short incubation, the fluorescence was measured with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates a unique cross-reactivity profile, characterized by potent inhibition of Aurora A and Flt3, in addition to a broad spectrum of anti-angiogenic kinases. Its profile is distinct from other multi-kinase inhibitors like Sunitinib and Sorafenib, suggesting potential for different therapeutic applications and toxicity considerations. The provided experimental data and detailed protocols offer a solid foundation for further investigation and development of this compound. Researchers are encouraged to consider this comprehensive profile when designing future preclinical and clinical studies.
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
ENMD-2076 Tartrate in Platinum-Resistant Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ENMD-2076 tartrate with alternative treatment options for platinum-resistant ovarian cancer. The information is supported by experimental data from clinical trials to facilitate an objective evaluation of its therapeutic potential.
Mechanism of Action
ENMD-2076 is an orally active, multi-target kinase inhibitor. Its anti-tumor activity stems from its ability to selectively inhibit kinases crucial for tumor growth, proliferation, and angiogenesis. The primary targets of ENMD-2076 include Aurora A kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] By disrupting these signaling pathways, ENMD-2076 exerts both anti-proliferative and anti-angiogenic effects.
Clinical Efficacy
The efficacy of ENMD-2076 in platinum-resistant ovarian cancer was evaluated in a Phase II clinical trial. The following tables present a comparative summary of the clinical data for ENMD-2076 and standard-of-care treatments.
Table 1: Efficacy of ENMD-2076 in Platinum-Resistant Ovarian Cancer
| Efficacy Endpoint | ENMD-2076 (Single Agent) |
| Progression-Free Survival (PFS) Rate at 6 months | 22%[3][4] |
| Median Time to Progression | 3.6 months[3][4] |
| Objective Response Rate (ORR) | Partial Response: 7% (4/57)[5] |
| Disease Control Rate (DCR) | Stable Disease: 53% (30/57)[5] |
| Median Overall Survival (OS) | Not yet reached at the time of data cutoff[5] |
Table 2: Comparative Efficacy of Standard Therapies in Platinum-Resistant Ovarian Cancer (AURELIA Trial)
| Efficacy Endpoint | Single-Agent Chemotherapy | Bevacizumab + Chemotherapy |
| Median Progression-Free Survival (PFS) | 3.4 months[6][7] | 6.7 months[6][7] |
| Objective Response Rate (ORR) | 11.8%[6] | 27.3%[6] |
| Median Overall Survival (OS) | 13.3 months[6] | 16.6 months[6] |
*Chemotherapy options included pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.
Table 3: Efficacy of Bevacizumab in Combination with Specific Chemotherapies (AURELIA Trial Subgroup Analysis)
| Efficacy Endpoint | Bevacizumab + Paclitaxel | Bevacizumab + PLD** | Bevacizumab + Topotecan |
| Median Progression-Free Survival (PFS) | 10.4 months[8][9] | 5.4 months[8] | 5.8 months[8] |
| Objective Response Rate (ORR) | 53.3%[9] | 13.7%[9] | 17.0%[9] |
*Pegylated Liposomal Doxorubicin
Experimental Protocols
ENMD-2076 Phase II Trial
-
Study Design: This was an open-label, single-arm, multi-center Phase II study.[3][4][10]
-
Patient Population: The trial enrolled 64 patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who were resistant to platinum-based therapy.[3][10] The median number of prior regimens was 2.[3][4]
-
Treatment: ENMD-2076 was administered orally as a single agent.[3][10]
-
Primary Endpoint: The primary objective was to determine the progression-free survival (PFS) rate at 6 months, based on RECIST v1.1 criteria.[3][4]
-
Secondary Endpoints: Secondary objectives included response rate (RR), duration of response, overall survival (OS), and safety.[3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. EntreMed, Inc.'s ENMD-2076 Demonstrates Clinical Activity in Recurrent, Platinum-Resistant Ovarian Cancer Patients - BioSpace [biospace.com]
- 6. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AURELIA Trial: Adding Bevacizumab to Chemotherapy Improves Outcomes in Platinum-Resistant Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 8. onclive.com [onclive.com]
- 9. bgog.eu [bgog.eu]
- 10. [PDF] Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial. | Semantic Scholar [semanticscholar.org]
ENMD-2076 Tartrate: A Comparative Analysis Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
ENMD-2076 Tartrate, a novel, orally active small-molecule kinase inhibitor, has demonstrated a unique dual mechanism of action, targeting pathways crucial for both tumor cell proliferation and angiogenesis.[1] This guide provides a comprehensive comparative analysis of its performance in various cancer types, supported by preclinical and clinical data.
Mechanism of Action
ENMD-2076 selectively inhibits Aurora A kinase, a key regulator of mitosis, and multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] This multi-targeted approach leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of new blood vessel formation in tumors.[3][4]
Below is a diagram illustrating the primary signaling pathways targeted by ENMD-2076.
Caption: ENMD-2076 inhibits key kinases in proliferation and angiogenesis pathways.
Preclinical Activity
ENMD-2076 has demonstrated broad antiproliferative activity in vitro across a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar range.[1][3] In vivo studies using tumor xenograft models have shown that ENMD-2076 can induce tumor regression or complete inhibition of growth in models of breast, colon, melanoma, leukemia, and multiple myeloma.[1][2]
Clinical Trials: A Comparative Overview
ENMD-2076 has been evaluated in several Phase I and II clinical trials across various cancer types. The following tables summarize the key efficacy data from these studies.
Ovarian Cancer
ENMD-2076 has been investigated in patients with recurrent, platinum-resistant ovarian cancer.
| Trial Phase | Patient Population | Dosage | Primary Endpoint | Results | Adverse Events (Grade 3/4) |
| Phase II | Platinum-resistant epithelial ovarian, fallopian tube, or peritoneal cancer | Daily oral administration | 6-month Progression-Free Survival (PFS) rate | 6-month PFS rate: 22%; Median Time to Progression: 3.6 months[5] | Hypertension, fatigue[5] |
| Phase II | Ovarian Clear Cell Carcinoma (OCCC) | 275 mg or 250 mg daily | Objective Response Rate & 6-month PFS rate | 6-month PFS rate: 22%; Partial Response: 3 patients; Stable Disease: 26 patients[6][7] | Hypertension (28%), proteinuria (10%), diarrhea (10%)[6] |
Triple-Negative Breast Cancer (TNBC)
ENMD-2076 has shown activity in preclinical models of TNBC and has been evaluated in a Phase II trial for patients with advanced or metastatic TNBC.[8][9]
| Trial Phase | Patient Population | Dosage | Primary Endpoint | Results | Adverse Events (Grade 3/4) |
| Phase II | Previously treated, advanced, or metastatic TNBC | 250 mg orally once daily | 6-month Clinical Benefit Rate (CBR) | 6-month CBR: 16.7% (including 2 partial responses); 4-month CBR: 27.8%[8] | Hypertension (37.5%), fatigue (10%)[10] |
Soft Tissue Sarcoma (STS)
A Phase II study evaluated the efficacy and safety of ENMD-2076 in patients with advanced soft tissue sarcoma.[11]
| Trial Phase | Patient Population | Dosage | Primary Endpoint | Results | Adverse Events (Grade 3/4) |
| Phase II | Advanced soft tissue sarcoma (≤1 prior line of therapy) | 275 mg daily | 6-month Progression-Free Survival (PFS) | 6-month PFS: 20.8%; Median PFS: 2.5 months; Overall Survival: 14.1 months[11] | Hypertension (60%)[11] |
Acute Myeloid Leukemia (AML) and Chronic Myelomonocytic Leukemia (CMML)
A Phase I trial was conducted to determine the safety and recommended Phase II dose of ENMD-2076 in patients with relapsed or refractory AML or CMML.[12]
| Trial Phase | Patient Population | Dosage | Primary Endpoint | Results | Adverse Events (Dose-Limiting Toxicities) |
| Phase I | Relapsed or refractory AML or CMML | Dose escalation (225 mg, 275 mg, 325 mg, 375 mg daily) | Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D) | RP2D: 225 mg orally once daily; 1 Complete Remission with incomplete count recovery (CRi), 3 Morphologic Leukemia-Free State (MLFS)[12] | Grade 3 fatigue, typhlitis, syncope, and QTc prolongation[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies of ENMD-2076.
In Vitro Cell Proliferation Assay
The antiproliferative effect of ENMD-2076 on adherent tumor cell lines was typically measured using a sulforhodamine B (SRB) assay.[2]
Caption: Workflow for the in vitro Sulforhodamine B (SRB) proliferation assay.
For non-adherent leukemia cell lines, a similar protocol was followed, with an initial plating of 5,000 cells per well.[2]
In Vivo Tumor Xenograft Studies
The in vivo antitumor activity of ENMD-2076 was assessed in tumor xenograft models.[2]
Caption: General workflow for in vivo tumor xenograft studies.
Clinical Trial Design (Phase II)
The Phase II clinical trials for ENMD-2076 generally followed a single-arm, open-label design.[5][8]
Caption: Logical flow of a typical Phase II clinical trial for ENMD-2076.
Conclusion
This compound has demonstrated modest but notable single-agent activity across a range of difficult-to-treat cancers, including platinum-resistant ovarian cancer, triple-negative breast cancer, and advanced soft tissue sarcoma. Its manageable safety profile is consistent with its mechanism of action. While the efficacy observed in these single-agent trials may not be practice-changing, the clinical benefit observed in a subset of patients warrants further investigation. Future research should focus on identifying predictive biomarkers to select patients most likely to respond and exploring ENMD-2076 in combination with other therapeutic agents to enhance its antitumor activity. The potential correlation between ARID1A loss and improved PFS in ovarian clear cell carcinoma suggests a promising avenue for biomarker-driven patient selection.[6][7]
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biospectrumasia.com [biospectrumasia.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Vulnerabilities: A Comparative Guide to the Combination of ENMD-2076 Tartrate and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The convergence of distinct anti-cancer mechanisms holds the promise of enhanced therapeutic efficacy and overcoming drug resistance. This guide explores the compelling preclinical rationale for the synergistic combination of ENMD-2076 Tartrate, a multi-target Aurora kinase inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data on the specific combination of ENMD-2076 and PARP inhibitors is emerging, a strong body of evidence for the synergistic interaction between the broader classes of Aurora kinase inhibitors and PARP inhibitors provides a powerful framework for future research and clinical investigation.
The Scientific Rationale: Creating a Synthetic Lethal Environment
The central hypothesis for the synergy between ENMD-2076 and PARP inhibitors lies in the induction of "BRCAness." ENMD-2076, by inhibiting Aurora kinase A, has been shown to downregulate the expression of key proteins in the homologous recombination (HR) DNA repair pathway, namely BRCA1 and BRCA2.[1][2] This impairment of HR, a critical pathway for repairing DNA double-strand breaks, renders cancer cells exquisitely sensitive to PARP inhibitors.
PARP inhibitors function by trapping PARP enzymes on single-strand DNA breaks, which then collapse replication forks and lead to the formation of double-strand breaks.[3][4] In cells with deficient HR repair, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality. By inducing a state of "BRCAness," ENMD-2076 can potentially sensitize even BRCA-proficient tumors to the cytotoxic effects of PARP inhibitors.
Preclinical Evidence of Synergy: Aurora Kinase Inhibitors and PARP Inhibitors
While specific data for ENMD-2076 is not yet available, studies with other selective Aurora kinase A inhibitors, such as alisertib and VIC-1911, in combination with PARP inhibitors like olaparib and rucaparib, have demonstrated significant synergistic anti-tumor activity in various cancer models, particularly in ovarian and prostate cancer.[1][3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the combination of Aurora kinase inhibitors and PARP inhibitors.
Table 1: In Vitro Synergistic Effects of Aurora Kinase and PARP Inhibitors on Cell Viability
| Cancer Type | Cell Line(s) | Aurora Kinase Inhibitor | PARP Inhibitor | Key Findings | Reference |
| Ovarian Cancer | SKOVIP2 (BRCAwt), PEO1 (BRCAmut) | Alisertib | Rucaparib | Synergistic reduction in cell viability in both BRCA-wildtype and BRCA-mutant cells. | [1] |
| Prostate Cancer | DU145 | Alisertib, Tozasertib | Olaparib, Rucaparib, Talazoparib | Synergy observed as a class-class phenomenon between different Aurora kinase and PARP inhibitors. | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of Aurora Kinase and PARP Inhibitor Combination
| Cancer Type | Animal Model | Aurora Kinase Inhibitor | PARP Inhibitor | Key Findings | Reference |
| Ovarian Cancer | Patient-Derived Xenograft (PDX) models (BRCA1/2 mutant and wild-type) | VIC-1911 | Olaparib | Combined treatment reduced tumor volumes and weights by up to 90% and improved survival in mice with both mutant and wild-type BRCA tumors. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines a general experimental approach for assessing the synergy between ENMD-2076 and a PARP inhibitor, based on established protocols from the literature.
In Vitro Synergy Assessment
-
Cell Lines: A panel of relevant cancer cell lines, including those with known BRCA1/2 mutation status, should be selected.
-
Drug Treatment: Cells are treated with a dose-response matrix of ENMD-2076 and a selected PARP inhibitor (e.g., olaparib, rucaparib) for a defined period (e.g., 72-96 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy Studies
-
Animal Models: Immunocompromised mice bearing xenografts or patient-derived xenografts (PDXs) of the cancer of interest are utilized.
-
Treatment Groups: Mice are randomized into four groups: vehicle control, ENMD-2076 alone, PARP inhibitor alone, and the combination of ENMD-2076 and the PARP inhibitor.
-
Drug Administration: Drugs are administered according to their optimal dosing and schedule, determined in prior studies.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion and Future Directions
The combination of this compound with PARP inhibitors represents a promising therapeutic strategy. The strong preclinical evidence for synergy between Aurora kinase inhibitors and PARP inhibitors provides a solid foundation for dedicated studies involving ENMD-2076. Future research should focus on:
-
Directly evaluating the synergistic effects of ENMD-2076 and various PARP inhibitors in a broad range of cancer models.
-
Identifying predictive biomarkers beyond BRCA status to select patients most likely to benefit from this combination therapy.
-
Optimizing dosing and scheduling to maximize efficacy and minimize potential toxicities in future clinical trials.
By systematically investigating this combination, the research and drug development community can move closer to unlocking its full therapeutic potential for patients with cancer.
References
- 1. AURKA inhibition mimics BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A kinase regulates non-homologous end-joining and poly(ADP-ribose) polymerase function in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinases in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual targeting of Aurora Kinase A and poly (ADP-ribose) polymerase as a therapeutic option for patients with ovarian cancer: preclinical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ENMD-2076 Tartrate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like ENMD-2076 Tartrate is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal of this compound, a potent, orally active kinase inhibitor. Adherence to these procedures is vital to minimize environmental impact and protect personnel from potential hazards.
Core Principles of Disposal
The disposal of this compound, as with any potent pharmacologically active material, must be conducted in accordance with all applicable local, regional, and national regulations.[1] The primary principle is to prevent the release of the compound into the environment.[2]
Pre-Disposal Handling and Storage
Proper handling and storage are crucial first steps in the disposal process. To prevent accidental exposure or contamination, follow these guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.[1]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Segregation: Store waste this compound separately from other laboratory waste to await disposal.
-
Labeling: Clearly label all waste containers with the chemical name and relevant hazard warnings.
Disposal Procedures for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound and its contaminated materials.
Step 1: Waste Classification and Segregation
-
Unused Product: Unused or expired this compound should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as vials, pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.[1] Empty containers may retain product residue and should be handled with the same precautions as the full container.[1]
-
Solutions: Solutions containing this compound must also be treated as hazardous waste.
Step 2: Packaging for Disposal
-
Solid Waste: Collect solid waste, including unused product and contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Avoid overfilling containers.
Step 3: Consultation and Professional Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of potent pharmaceutical compounds requires specialized handling. It is imperative to work with a licensed and qualified hazardous waste disposal company. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1]
-
Provide Full Disclosure: Inform the waste disposal company of the nature of the waste, including its chemical properties and any known hazards, to ensure they can manage it safely and in compliance with regulations.
Step 4: Documentation
-
Maintain Records: Keep detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available and would be determined by local regulations, the following table summarizes key handling and storage parameters for the compound.
| Parameter | Value | Source |
| Storage (Short Term) | 0 - 4°C (days to weeks) | [3] |
| Storage (Long Term) | -20°C (months to years) | [3] |
| Stock Solution Storage | -80°C (up to 6 months); -20°C (up to 1 month) | [4] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram illustrates the key steps and decision points.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling ENMD-2076 Tartrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like ENMD-2076 Tartrate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
This compound is an orally active, multi-targeted kinase inhibitor with antiangiogenic and antiproliferative properties.[1][2][3] It is a potent pharmacologically active material and should be handled with care to avoid exposure.[4]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against exposure to potent compounds. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. After handling, remove gloves and wash hands thoroughly.[4] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or other ventilated containment device to prevent inhalation of dust or aerosols.[4] |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing. Consider a disposable gown for procedures with a higher risk of contamination. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashes, such as during bulk handling or solvent extraction. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
1. Preparation and Weighing:
-
Designate a specific area within a fume hood for handling this compound.
-
Before weighing, ensure the analytical balance is clean and placed on a stable surface inside the fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) that are dedicated to this compound or thoroughly cleaned after use.
-
Handle the solid powder carefully to avoid generating dust.
2. Solution Preparation:
-
This compound is soluble in DMSO.[5]
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Once in solution, the risk of airborne particle exposure is reduced, but appropriate PPE is still required to prevent skin and eye contact.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing cell-based assays or animal studies, ensure all manipulations are conducted in a manner that prevents aerosol generation or spills.
-
All treatments involving ENMD-2076 are administered orally in water or a specific vehicle.[1]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed waste bag or container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles and syringes used for animal dosing must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Arrange for pickup and disposal by a certified chemical waste management company.
-
Do not dispose of this compound down the drain or in regular trash.[4]
References
- 1. ENMD-2076 L-(+)-Tartaric acid | CAS#:1291074-87-7 | Chemsrc [chemsrc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmasd.com [pharmasd.com]
- 5. medkoo.com [medkoo.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
